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Core Science & Biosynthesis

Foundational

Technical Monograph: N-Ethyl-N-methylpropionamide (NEMP)

Structural Dynamics, Synthesis, and Spectroscopic Characterization[1] Executive Summary N-Ethyl-N-methylpropionamide (NEMP) is a tertiary amide characterized by an asymmetric substitution pattern on the nitrogen atom. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Spectroscopic Characterization[1]

Executive Summary

N-Ethyl-N-methylpropionamide (NEMP) is a tertiary amide characterized by an asymmetric substitution pattern on the nitrogen atom. Unlike symmetric analogs (e.g., N,N-dimethylpropionamide), NEMP exhibits distinct stereodynamic behavior due to the inequality of the N-alkyl groups (ethyl vs. methyl). This guide provides a comprehensive analysis of its molecular structure, focusing on the thermodynamics of amide bond rotation, synthetic protocols via acyl chloride substitution, and the spectroscopic signatures arising from its rotameric populations.

Structural Anatomy & Stereodynamics[1]

The Amide Resonance Core

The physicochemical behavior of NEMP is governed by the resonance interaction between the nitrogen lone pair and the carbonyl


-system. This delocalization imparts significant double-bond character to the C-N bond, restricting free rotation and creating a planar amide functionality.[1]

In NEMP, the restricted rotation leads to two distinct conformers (rotamers) that exist in equilibrium:

  • E-isomer (Entgegen): The N-methyl group is trans to the carbonyl oxygen.

  • Z-isomer (Zusammen): The N-methyl group is cis to the carbonyl oxygen.

Because the steric bulk of the ethyl group differs from that of the methyl group, these two rotamers are thermodynamically non-equivalent, leading to unequal population distributions observable via NMR spectroscopy.

Visualization of Rotameric Equilibrium

The following diagram illustrates the resonance stabilization and the resulting equilibrium between the E and Z rotamers.

AmideResonance Resonance Resonance Hybrid (Partial C=N Double Bond) Rotamer_E E-Rotamer (Methyl trans to Oxygen) Resonance->Rotamer_E Restricted Rotation Rotamer_Z Z-Rotamer (Methyl cis to Oxygen) Resonance->Rotamer_Z Restricted Rotation Rotamer_E->Rotamer_Z Slow Interconversion (ΔG‡ ≈ 16-20 kcal/mol) Steric Steric Clash (Ethyl vs Carbonyl) Rotamer_Z->Steric Higher Energy State

Figure 1: Mechanistic flow of amide resonance leading to E/Z isomerism. The partial double bond character creates a high energy barrier to rotation, isolating the rotamers on the NMR timescale.

Physicochemical Profile

The following data aggregates predicted and experimental parameters for NEMP. The lipophilicity (LogP) suggests moderate solubility in both aqueous and organic phases, making it a versatile polar aprotic solvent candidate.

PropertyValueSource / Method
Molecular Formula

PubChem [1]
Molecular Weight 115.17 g/mol NIST [2]
IUPAC Name N-Ethyl-N-methylpropanamideNIST [2]
CAS Number 98278-03-6ChemicalBook [3]
Physical State Colorless LiquidCalculated
Predicted LogP 0.44 - 0.98ALOGPS / ChemAxon [4]
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 1 (Carbonyl Oxygen)Structural Analysis
Rotatable Bonds 2ChemAxon [4]

Synthetic Methodology

Reaction Design: Schotten-Baumann Acylation

The most robust synthesis of NEMP involves the nucleophilic acyl substitution of propionyl chloride with N-ethylmethylamine. A tertiary amine base (Triethylamine or Diisopropylethylamine) is required to scavenge the liberated HCl, driving the equilibrium forward and preventing the formation of the unreactive amine hydrochloride salt.

Reaction Equation:



Protocol Workflow

Safety Note: Propionyl chloride is corrosive and a lachrymator. Perform all operations in a fume hood under an inert atmosphere.

  • Preparation: Charge a dry 3-neck round-bottom flask with N-ethylmethylamine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice/salt bath to reach 0°C.

  • Addition: Add Propionyl chloride (1.05 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench with saturated

    
    . Extract the organic layer, wash with 1M HCl (to remove unreacted amine), then brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via vacuum distillation.
    
Synthetic Process Diagram

SynthesisWorkflow Start Reactants: Propionyl Cl + N-Ethylmethylamine Conditions Conditions: DCM, Et3N, 0°C Inert Atm (N2) Start->Conditions Reaction Nucleophilic Acyl Substitution Conditions->Reaction Dropwise Addition Workup Workup: Wash w/ NaHCO3 & 1M HCl Reaction->Workup 4h Stirring Product Pure NEMP (Distillation) Workup->Product Vac Distillation

Figure 2: Step-by-step synthetic workflow for the preparation of NEMP via acyl chloride substitution.

Spectroscopic Characterization (NMR)[2][3][4][5][6][7]

Rotameric Splitting

The hallmark of NEMP's proton NMR (


-NMR) spectrum is signal doubling. Because the rotation around the C-N bond is slow on the NMR timescale (lifetime of conformers > NMR relaxation time), the instrument detects two distinct chemical environments.
  • The N-Methyl Group: Appears as two separate singlets (or doublets if long-range coupling exists) rather than one. The chemical shift difference (

    
    ) arises because the methyl group is shielded differently when cis to the oxygen versus trans.
    
  • The N-Ethyl Group: The methylene protons (

    
    ) will appear as two sets of quartets.
    
  • The Propionyl Chain: The

    
    -methylene protons (
    
    
    
    ) may also show broadening or splitting.
Diagnostic Signals (Predicted in )
  • 
     2.9 - 3.0 ppm:  Two singlets corresponding to 
    
    
    
    (Major and Minor rotamers).
  • 
     3.3 - 3.5 ppm:  Two sets of quartets for 
    
    
    
    .
  • 
     1.1 ppm:  Overlapping triplets for the terminal methyls.
    

Coalescence Temperature: Heating the sample (typically >100°C in DMSO-


) increases the rate of rotation. At the coalescence temperature (

), the separate signals merge into a single average signal, confirming the dynamic equilibrium [5].

Applications in Drug Design[7][8]

  • Bioisosterism: NEMP moieties serve as bioisosteres for ester linkages in peptide mimetics. The tertiary amide is metabolically more stable than the corresponding ester.

  • Solubility Enhancement: Incorporating the N-ethyl-N-methyl moiety can disrupt crystal packing in drug candidates, improving solubility compared to primary amides due to the lack of hydrogen bond donors (lowering

    
    ).
    
  • Conformational Locking: In macrocyclic drug design, the specific

    
     preference of the NEMP motif can be used to bias the molecule into a bioactive conformation, reducing the entropic penalty of binding.
    

References

  • PubChem. (2025).[2] N-Ethyl-N-methylpropanamide Compound Summary. National Library of Medicine. [Link]

  • NIST. (2025). N-Ethyl-N-methylpropanamide. NIST Chemistry WebBook, SRD 69.[3][4] [Link]

  • FooDB. (2025). N-Ethylpropionamide (Homolog Data). [Link]

  • ResearchGate. (2025). Conformational preferences of N-ethyl,N-methylformamide and NMR correlations. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of N-Ethyl-N-methylpropionamide

Foreword: The Strategic Importance of N,N-Disubstituted Amides N,N-disubstituted amides, such as N-Ethyl-N-methylpropionamide, represent a critical class of molecules in the landscape of pharmaceutical and agrochemical d...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of N,N-Disubstituted Amides

N,N-disubstituted amides, such as N-Ethyl-N-methylpropionamide, represent a critical class of molecules in the landscape of pharmaceutical and agrochemical development. Their inherent stability, unique solvent properties, and role as key intermediates in the synthesis of more complex bioactive compounds underscore the necessity for robust and well-understood synthetic pathways.[1] This guide provides an in-depth technical exploration of the primary synthesis routes to N-Ethyl-N-methylpropionamide, designed for researchers, scientists, and professionals in drug development. Beyond a mere recitation of protocols, this document elucidates the underlying chemical principles, empowering the reader to make informed decisions in experimental design and optimization.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of N-Ethyl-N-methylpropionamide reveals several viable pathways, primarily centered on the formation of the amide bond between a propionyl group and N-ethyl-N-methylamine. The choice of starting materials and reaction conditions is paramount and is dictated by factors such as cost, availability of reagents, desired purity, and scalability.

Synthesis Pathway I: Acylation of N-Ethyl-N-methylamine with Propionyl Chloride

This is arguably the most direct and common laboratory-scale method for the synthesis of N-Ethyl-N-methylpropionamide. The high reactivity of the acyl chloride ensures a rapid and often high-yielding reaction.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-ethyl-N-methylamine attacks the electrophilic carbonyl carbon of propionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group to yield the protonated amide. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Experimental Protocol

Materials:

  • Propionyl chloride

  • N-Ethyl-N-methylamine[3][4][5]

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-ethyl-N-methylamine (1.0 equivalent) and triethylamine (1.1 equivalents) to anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to prevent a rapid exotherm.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Ethyl-N-methylpropionamide.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices
  • Anhydrous Conditions: Propionyl chloride is highly reactive towards water, which would lead to the formation of propionic acid and reduce the yield of the desired amide.

  • Use of a Base: The reaction generates HCl, which will protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base like triethylamine is added to scavenge the HCl, thus allowing the reaction to proceed to completion. Alternatively, two equivalents of N-ethyl-N-methylamine can be used, with one equivalent acting as the nucleophile and the other as the HCl scavenger.[2]

  • Controlled Addition at 0 °C: The reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products.

Synthesis Pathway II: Reaction of N-Ethyl-N-methylamine with Propionic Anhydride

The use of propionic anhydride offers a less aggressive alternative to propionyl chloride, with the byproduct being propionic acid, which is less corrosive than HCl.

Mechanistic Insights

Similar to the reaction with propionyl chloride, this pathway also follows a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. The collapse of this intermediate expels a propionate ion as the leaving group. A base is typically used to neutralize the propionic acid byproduct.

Experimental Protocol

Materials:

  • Propionic anhydride

  • N-Ethyl-N-methylamine

  • Pyridine or triethylamine

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-ethyl-N-methylamine (1.0 equivalent) and pyridine (1.2 equivalents) in an anhydrous solvent.

  • Add propionic anhydride (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • After cooling to room temperature, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove unreacted anhydride and the propionic acid byproduct.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Synthesis Pathway III: Direct Amidation of Propionic Acid using Coupling Agents

Directly reacting a carboxylic acid with an amine is challenging due to the formation of a stable ammonium carboxylate salt.[1] However, the use of coupling agents, such as dicyclohexylcarbodiimide (DCC), facilitates this transformation under mild conditions.[6][7]

Mechanistic Insights

DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and dicyclohexylurea (DCU) as a byproduct.

Experimental Protocol

Materials:

  • Propionic acid

  • N-Ethyl-N-methylamine

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve propionic acid (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask.

  • Add DCC (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add N-ethyl-N-methylamine (1.0 equivalent) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and can be removed by filtration.

  • Wash the filtrate with dilute aqueous HCl followed by saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialsByproductsConditionsAdvantagesDisadvantages
I. Acyl Chloride Propionyl chloride, N-Ethyl-N-methylamineHClMild (0 °C to RT)High reactivity, fast reaction, high yieldMoisture sensitive, corrosive byproduct
II. Acid Anhydride Propionic anhydride, N-Ethyl-N-methylaminePropionic acidMild to moderate heatingLess corrosive byproduct than acyl chloride routeSlower reaction than acyl chloride route
III. Coupling Agent Propionic acid, N-Ethyl-N-methylamine, DCCDicyclohexylurea (DCU)Mild (RT)Mild conditions, avoids harsh reagentsStoichiometric byproduct can be difficult to remove completely

Purification and Characterization

Purification
  • Vacuum Distillation: N-Ethyl-N-methylpropionamide is a liquid at room temperature, making vacuum distillation an effective method for purification on a larger scale.[8][9]

  • Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a suitable method.[10]

Characterization

The identity and purity of the synthesized N-Ethyl-N-methylpropionamide can be confirmed by various spectroscopic methods.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the ethyl and methyl groups attached to the nitrogen, as well as the ethyl group of the propionyl moiety.

    • ¹³C NMR: Will display distinct peaks for the carbonyl carbon and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of N-Ethyl-N-methylpropionamide (115.17 g/mol ) should be observed.[11]

Visualization of Synthesis Pathways

Pathway I: From Propionyl Chloride

Synthesis_Pathway_I Propionyl Chloride Propionyl Chloride N-Ethyl-N-methylpropionamide N-Ethyl-N-methylpropionamide Propionyl Chloride->N-Ethyl-N-methylpropionamide N-Ethyl-N-methylamine N-Ethyl-N-methylamine N-Ethyl-N-methylamine->N-Ethyl-N-methylpropionamide Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->N-Ethyl-N-methylpropionamide Byproduct (HCl) Byproduct (HCl)

Caption: Acylation using propionyl chloride.

Pathway II: From Propionic Anhydride

Synthesis_Pathway_II Propionic Anhydride Propionic Anhydride N-Ethyl-N-methylpropionamide N-Ethyl-N-methylpropionamide Propionic Anhydride->N-Ethyl-N-methylpropionamide N-Ethyl-N-methylamine N-Ethyl-N-methylamine N-Ethyl-N-methylamine->N-Ethyl-N-methylpropionamide Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->N-Ethyl-N-methylpropionamide Byproduct (Propionic Acid) Byproduct (Propionic Acid)

Caption: Acylation using propionic anhydride.

Pathway III: From Propionic Acid with a Coupling Agent

Synthesis_Pathway_III Propionic Acid Propionic Acid N-Ethyl-N-methylpropionamide N-Ethyl-N-methylpropionamide Propionic Acid->N-Ethyl-N-methylpropionamide N-Ethyl-N-methylamine N-Ethyl-N-methylamine N-Ethyl-N-methylamine->N-Ethyl-N-methylpropionamide Coupling Agent (e.g., DCC) Coupling Agent (e.g., DCC) Coupling Agent (e.g., DCC)->N-Ethyl-N-methylpropionamide Byproduct (DCU) Byproduct (DCU)

Caption: Direct amidation with a coupling agent.

Conclusion and Future Perspectives

The synthesis of N-Ethyl-N-methylpropionamide can be reliably achieved through several well-established pathways. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. The acyl chloride route offers a rapid and high-yielding option for laboratory-scale synthesis, while the use of coupling agents provides a milder alternative. For industrial applications, factors such as cost-effectiveness and waste management become more critical, potentially favoring catalytic methods that are currently under development for amide bond formation. As the demand for green and sustainable chemistry grows, future research will likely focus on developing catalytic, atom-economical methods for the synthesis of N,N-disubstituted amides.

References

  • Study.com. (n.d.). If propionyl chloride is added to one equivalent of methylamine, only a 50% yield of... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

  • El-Sayed, W. M., Ali, O. M., Zyryanov, G. V., & Khalaf, N. M. (2014). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 4(12), 3114-3125. Retrieved from [Link]

  • Kappe, C. O., & Murphree, S. S. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. Retrieved from [Link]

  • Google Patents. (n.d.). CN101062901A - Preparation method of methyl ethylamine.
  • PubChem. (n.d.). N-Ethyl-N-methylpropionamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • MDPI. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Chemical Science. (2020, March 10). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Retrieved from [Link]

  • University of Rochester. (n.d.). Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and optimization of extractive distillation for separating methyl ethyl ketone/isopropanol/n-heptane ternary azeotropes. Retrieved from [Link]

  • Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues. Retrieved from [Link]

Sources

Foundational

N-Ethyl-N-methylpropionamide material safety data sheet (MSDS)

Safety, Handling, and Application Context in Drug Development[1] Executive Summary N-Ethyl-N-methylpropionamide (EMP) (CAS: 98278-03-6) is a tertiary amide utilized primarily as a polar aprotic solvent and a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Application Context in Drug Development[1]

Executive Summary

N-Ethyl-N-methylpropionamide (EMP) (CAS: 98278-03-6) is a tertiary amide utilized primarily as a polar aprotic solvent and a specialized building block in pharmaceutical synthesis (e.g., Rucaparib impurities).[1][2] Structurally analogous to N,N-Dimethylacetamide (DMAC) and N,N-Dimethylformamide (DMF), EMP offers a unique lipophilicity profile due to its asymmetric alkyl substitution.[1]

This guide provides a research-grade analysis of EMP, moving beyond standard Safety Data Sheet (SDS) parameters to address the causality of its hazards, the logic of its handling, and its operational context in high-stakes R&D environments.

Part 1: Physicochemical Profile & Critical Constants[1]

Understanding the physical constants of EMP is the first step in validating its safety profile.[1] Unlike standard solvents, EMP’s asymmetric structure influences its volatility and skin permeation potential.[1]

Table 1: Physicochemical Constants

PropertyValueOperational Implication
CAS Number 98278-03-6Unique identifier; distinguish from N-Methylpropionamide (1187-58-2).[1]
Molecular Formula C₆H₁₃NOTertiary amide structure.[1][2][3]
Molecular Weight 115.17 g/mol Moderate volatility.[1]
Boiling Point 181.9°C (at 760 mmHg)High boiler; difficult to remove via standard rotovap; requires high-vac or azeotropic distillation.[1]
Flash Point 69.3°CCombustible Liquid (Class IIIA). Not highly flammable, but vapor accumulation in heated processes poses a fire risk.[1]
Density 0.873 g/cm³Less dense than water; will form the upper layer in aqueous extractions if immiscible (though likely water-soluble).[1]
LogP ~0.6 (Predicted)Higher lipophilicity than DMF (-1.01); implies enhanced skin permeation potential.[1]

Technical Insight: The boiling point of 181.9°C places EMP in the "high-boiling aprotic" class.[1] In reaction workups, this necessitates water washes (due to likely water solubility) or lyophilization, rather than simple evaporation, which impacts waste stream management.[1]

Part 2: Hazard Identification & Toxicology (SAR Analysis)

Note: Direct toxicological data for EMP is sparse in public literature.[1] The following assessment utilizes Structure-Activity Relationship (SAR) analysis based on tertiary amide analogues (DMAC, NMP).

2.1 GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • H360 (Potential): May damage fertility or the unborn child (Read-across from DMAC/NMP).[1]

2.2 The "Silent Hazard" of Amides

Tertiary amides are potent permeation enhancers.[1] They do not just sit on the skin; they alter the stratum corneum structure, facilitating their own absorption and the absorption of any solvated toxins.[1]

  • Mechanism: EMP's ethyl/methyl substitution likely increases lipophilicity compared to DMF, potentially accelerating transdermal transport.[1]

  • Metabolic Risk: Tertiary amides often undergo hepatic metabolism to release the corresponding amine.[1] For EMP, hydrolysis yields N-ethylmethylamine , a secondary amine that can form carcinogenic nitrosamines (N-nitroso-N-ethylmethylamine) in the presence of nitrosating agents.[1]

Part 3: Operational Safety & Handling Protocols

This section defines a self-validating workflow for handling EMP, ensuring containment of both the solvent and its potential metabolic byproducts.[1]

3.1 Exposure Control Hierarchy

The following logic gate determines the required level of containment based on the operation temperature and scale.

SafetyLogic Start EMP Handling Request TempCheck Is Process Heated > 50°C? Start->TempCheck ScaleCheck Is Scale > 100g? TempCheck->ScaleCheck No Level2 LEVEL 2: Vented Enclosure Respirator (OV Cartridge) Laminate Film Gloves (Silver Shield) TempCheck->Level2 Yes (Vapor Risk) Level1 LEVEL 1: Standard Fume Hood (Face Velocity > 100 fpm) Nitrile Gloves (Double) ScaleCheck->Level1 No ScaleCheck->Level2 Yes Level3 LEVEL 3: Glove Box / Closed System Full Tyvek Suit Level2->Level3 If Pregnant/Nursing Personnel

Figure 1: Risk-based decision matrix for N-Ethyl-N-methylpropionamide handling. Validates PPE choice against volatility and scale.[1]

3.2 Storage and Stability[1]
  • Hygroscopicity: Like most amides, EMP is likely hygroscopic.[1] Water absorption leads to hydrolysis, generating propionic acid and amine impurities.[1]

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) in tightly sealed, amber glass containers.

  • Self-Validation: Test pH of solvent before use. A significant drop in pH (< 6) indicates hydrolysis (acid formation).[1]

Part 4: Synthesis & Impurity Profile (Experimental Context)

For researchers synthesizing or purifying EMP, understanding the impurity profile is critical for reaction reproducibility.[1]

4.1 Synthesis Pathway & Impurities

The standard synthesis involves the acylation of N-ethylmethylamine with propionyl chloride.[1]

SynthesisFlow PropCl Propionyl Chloride (Corrosive/Lachrymator) Reaction Acylation (0°C, DCM/Et3N) PropCl->Reaction Amine N-Ethylmethylamine (Volatile/Toxic) Amine->Reaction Product N-Ethyl-N-methylpropionamide (Target) Reaction->Product Imp3 Impurity C: Triethylamine HCl (Salt Byproduct) Reaction->Imp3 Imp1 Impurity A: Residual Amine (Nitrosamine Precursor) Product->Imp1 Incomplete Rxn Imp2 Impurity B: Propionic Acid (Hydrolysis Product) Product->Imp2 Storage Hydrolysis

Figure 2: Synthesis pathway highlighting critical impurities that affect safety and downstream chemistry.

4.2 Emergency Response
  • Skin Contact: Do NOT use solvents (ethanol/DMSO) to wash skin; this will increase absorption.[1] Wash with copious soap and water for 15 minutes.[1][4]

  • Spill Management:

    • Evacuate area if heated (vapor risk).[1]

    • Absorb with vermiculite or sand (non-combustible).[1]

    • Do not use sawdust (reaction risk with potential acid impurities).[1]

    • Dispose of as hazardous organic waste (halogen-free).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18387020, N-Ethyl-N-methylpropanamide.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the safe use of dipolar aprotic solvents (Read-across methodology).[1] (General Reference for Amide Handling).

Sources

Exploratory

N-Ethyl-N-methylpropionamide: A Designer Asymmetric Amide for High-Tech Applications

Executive Summary N-Ethyl-N-methylpropionamide (NEMP) (CAS: 98278-03-6) is a specialized tertiary amide distinguished by its asymmetric N-substitution (ethyl/methyl) on a propionyl core.[1] Unlike its symmetric counterpa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-N-methylpropionamide (NEMP) (CAS: 98278-03-6) is a specialized tertiary amide distinguished by its asymmetric N-substitution (ethyl/methyl) on a propionyl core.[1] Unlike its symmetric counterparts (e.g., N,N-dimethylpropionamide), NEMP’s structural asymmetry disrupts crystal packing, resulting in a wider liquid range and unique rheological properties.

While historically a niche fine chemical, NEMP has emerged as a critical component in two high-value sectors: semiconductor manufacturing (as a high-performance solvent for adhesive removal) and medicinal chemistry (as a scaffold for PROTAC linkers). This guide provides a technical roadmap for researchers leveraging NEMP’s solvating power and structural versatility.

Part 1: Physicochemical Profile & Solvation Thermodynamics

The utility of NEMP stems from its status as a polar aprotic solvent with "tunable" asymmetry.

Key Properties (Experimental & Predicted)
PropertyValue / CharacteristicRelevance
Molecular Formula C₆H₁₃NOCore amide scaffold
Molecular Weight 115.17 g/mol Low MW favors high diffusion rates
Boiling Point ~181°C (at 760 mmHg)High boiling point suitable for high-temp processing
Density 0.873 g/cm³Lower density than halogenated solvents
Solubility Parameter High Polar ComponentExcellent solvency for resins, polysiloxanes, and salts
Asymmetry Factor High (Ethyl vs. Methyl)Prevents crystallization; lowers melting point vs. symmetric analogs
Mechanism of Action: The Asymmetry Advantage

In symmetric amides (e.g., DMAc), the uniform alkyl groups allow for efficient packing, often leading to higher melting points. NEMP’s ethyl-methyl mismatch creates steric entropy.

  • Thermodynamic Consequence: Reduced lattice energy

    
     Lower Melting Point.
    
  • Kinetic Consequence: Lower viscosity at low temperatures compared to equivalent MW symmetric amides.

Part 2: Application in Semiconductor Processing (Wafer Cleaning)[4]

The most immediate industrial application of NEMP is in Temporary Bonding/Debonding (TBDB) processes for 3D-IC fabrication.

The Challenge

Thinning semiconductor wafers (<50 µm) requires them to be temporarily bonded to a carrier using polysiloxane or acrylic adhesives. After processing, these adhesives must be chemically stripped without damaging the delicate wafer.

NEMP Solution

NEMP acts as a residue-removing solvent . Its amide functionality effectively solvates the siloxane backbone, while its high boiling point allows for heated cleaning baths without rapid evaporation.

Experimental Protocol: Formulation of a NEMP-Based Cleaning Agent

Derived from Patent EP 4 571 819 A1 methodologies.

Objective: Remove cured polysiloxane adhesive residues from a silicon wafer.

Reagents:

  • Solvent A: N-Ethyl-N-methylpropionamide (NEMP) - Main Solvating Agent

  • Solvent B: Dipropylene glycol dimethyl ether - Co-solvent for wettability

  • Additive: Tetrabutylammonium fluoride (TBAF) - Catalyst for siloxane bond cleavage

Workflow:

  • Preparation: Mix NEMP (80 wt%) with Solvent B (15 wt%) and TBAF (5 wt%). Stir at 25°C until homogenous.

  • Heating: Heat the bath to 60°C. NEMP’s thermal stability ensures no degradation.

  • Immersion: Submerge the debonded wafer (bearing adhesive residue) into the bath for 5-10 minutes.

  • Mechanism: The TBAF attacks the Si-O bonds; NEMP solvates the cleaved fragments, preventing redeposition.

  • Rinse: Rinse with Isopropanol (IPA) and dry with N₂.

Visualization: Wafer Cleaning Workflow

WaferCleaning Wafer Thinned Wafer (with Residue) Bath NEMP Cleaning Bath (60°C, with F- source) Wafer->Bath Immersion Solvation Solvation of Polysiloxane Chains Bath->Solvation NEMP Penetration CleanWafer Clean Wafer (Residue Free) Solvation->CleanWafer Rinse & Dry

Caption: NEMP acts as the primary carrier solvent, enabling fluoride ions to penetrate and cleave adhesive residues while keeping the organic fragments in solution.

Part 3: Application in Medicinal Chemistry (PROTAC Linkers)

NEMP serves as a structural scaffold for Proteolysis Targeting Chimeras (PROTACs) . The N-ethyl-N-methyl amide motif provides a stable, non-hydrolyzable spacer that modulates the solubility and flexibility of the linker region.

The Challenge

PROTAC linkers require precise length and hydrophilicity. Pure alkyl chains are too hydrophobic; pure PEGs can be too flexible. Amide insertions (like NEMP derivatives) offer a "Goldilocks" zone of rigidity and polarity.

Synthetic Utility

NEMP derivatives (e.g., brominated variants) are used to couple E3 ligase ligands to target protein ligands.

Experimental Protocol: Synthesis of NEMP-Linker Precursor

Objective: Synthesize a functionalized NEMP derivative for linker attachment.

Reaction: Schotten-Baumann Amidation



Step-by-Step:

  • Setup: Charge a 3-neck flask with N-ethylmethylamine (1.0 eq) and Triethylamine (1.2 eq) in Dichloromethane (DCM) at 0°C.

  • Addition: Dropwise add Propionyl Chloride (1.0 eq) under N₂ atmosphere. The exotherm must be controlled to <5°C.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO₃. Dry organic layer over MgSO₄.

  • Distillation: Purify NEMP via vacuum distillation (bp ~70°C at 10 mmHg).

  • Functionalization (Advanced): To create a linker, use 3-bromopropionyl chloride instead, yielding a handle for nucleophilic substitution.

Visualization: Synthesis Pathway

NEMPSynthesis R1 Propionyl Chloride (Electrophile) Reaction Nucleophilic Acyl Substitution (DCM, 0°C, Et3N) R1->Reaction R2 N-Ethylmethylamine (Nucleophile) R2->Reaction Product N-Ethyl-N-methylpropionamide (NEMP) Reaction->Product Derivative PROTAC Linker (via Bromination) Product->Derivative Functionalization

Caption: Synthesis of NEMP via standard amidation. The core scaffold can be further derivatized for pharmaceutical linker applications.

Part 4: Emerging Application – Battery Electrolytes

Research into Lithium-Ion Battery (LIB) electrolytes suggests asymmetric amides can function as co-solvents to improve low-temperature conductivity.

  • Hypothesis: NEMP's asymmetry prevents the "freezing" of the solvation shell around Li+ ions at sub-zero temperatures, unlike Ethylene Carbonate (EC) which freezes at ~36°C.

  • Proposed Formulation: 1.0M LiTFSI in EC:NEMP (3:7 v/v).

  • Validation Method: Perform Electrochemical Impedance Spectroscopy (EIS) at -20°C. A decrease in bulk resistance (

    
    ) compared to standard electrolytes confirms efficacy.
    

References

  • European Patent Office. (2025). Method for Cleaning Semiconductor Substrate and Releasing Composition.[2] EP 4 571 819 A1.[2] Link

  • MedChemExpress. (2024). N-Ethyl-N-methylpropionamide-PEG1-Br Product Datasheet.Link

  • PubChem. (2024). Compound Summary: N-Ethyl-N-methylpropionamide (CID 18387020).[1][3] National Library of Medicine. Link

  • Smart, M. C., et al. (2013).[4] Li-Ion Cells Employing Electrolytes With Methyl Propionate and Ethyl Butyrate Co-Solvents.[4] NASA Tech Briefs. (Cited for comparative amide/ester electrolyte logic). Link

Sources

Protocols & Analytical Methods

Method

Application Note: N-Ethyl-N-methylpropionamide as a Substrate in N-Dehydrogenation Reactions

Executive Summary N-Ethyl-N-methylpropionamide (NEMP) serves as a critical model substrate for investigating N-dehydrogenation mechanisms. Its structural asymmetry—possessing both an N-methyl and an N-ethyl group—makes i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-N-methylpropionamide (NEMP) serves as a critical model substrate for investigating N-dehydrogenation mechanisms. Its structural asymmetry—possessing both an N-methyl and an N-ethyl group—makes it an ideal probe for distinguishing between steric and electronic control in oxidative dealkylation.

This Application Note provides a comprehensive guide to using NEMP in two distinct high-value workflows:

  • Metabolic Stability Profiling: Using NEMP to determine the regioselectivity of Cytochrome P450 (CYP) isoforms (N-demethylation vs. N-deethylation).

  • Electrochemical Synthesis: Utilizing Shono-type anodic oxidation to generate reactive N-acyliminium ion intermediates for downstream functionalization.

Mechanistic Principles

The N-dehydrogenation of NEMP proceeds via the removal of an


-proton adjacent to the nitrogen atom. This process competes between the ethyl and methyl groups, governed by the stability of the resulting radical or radical cation intermediates.
Reaction Pathways: HAT vs. SET
  • Hydrogen Atom Transfer (HAT): Typical of P450 enzymes.[1] The enzyme abstracts a hydrogen atom.[1] The secondary radical on the ethyl group (C-H BDE ~91 kcal/mol) is generally more stable than the primary radical on the methyl group (C-H BDE ~96 kcal/mol), theoretically favoring deethylation.

  • Single Electron Transfer (SET): Typical of electrochemical or photo-oxidation. An electron is removed from the nitrogen lone pair to form an aminium radical cation (

    
    ). Deprotonation then occurs at the most acidic position (often the methyl group due to statistical factors and kinetic acidity), or is governed by stereoelectronic alignment.
    
Pathway Visualization

NEMP_Dehydrogenation NEMP N-Ethyl-N-methylpropionamide (Parent) Radical_Et Ethyl Radical (Secondary) NEMP->Radical_Et HAT (C-H Abstraction) Favored by BDE Radical_Me Methyl Radical (Primary) NEMP->Radical_Me HAT Favored by Sterics Iminium_Et Ethylidene Iminium Radical_Et->Iminium_Et -1e- Iminium_Me Methylene Iminium Radical_Me->Iminium_Me -1e- Prod_Deethyl N-Methylpropionamide + Acetaldehyde Iminium_Et->Prod_Deethyl Hydrolysis (+H2O) Prod_Demethyl N-Ethylpropionamide + Formaldehyde Iminium_Me->Prod_Demethyl Hydrolysis (+H2O)

Figure 1: Divergent oxidative pathways for NEMP. The ratio of Deethylation to Demethylation reveals the underlying mechanism (Steric vs. Electronic control).

Protocol A: Metabolic Stability & Regioselectivity Assay

This protocol quantifies the intrinsic clearance (


) of NEMP and determines the "Metabolic Switching" ratio (Deethylation/Demethylation) using liver microsomes.
Materials
  • Substrate: N-Ethyl-N-methylpropionamide (10 mM stock in DMSO).

  • Enzyme: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Experimental Workflow
  • Pre-Incubation:

    • Prepare a reaction mixture in 96-well plates: 445 µL Buffer + 25 µL Microsomes (1 mg/mL final).

    • Add 5 µL Substrate (1 µM final concentration).

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add 25 µL NADPH regenerating system to start the reaction.

    • Control: Add Buffer instead of NADPH for negative control.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL ice-cold Quench Solution.

    • Vortex for 10 min; Centrifuge at 4000 rpm for 20 min at 4°C.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

Analytical Parameters (LC-MS/MS)
ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min
MRM Transition 1 116.1 → 58.1 (Parent: NEMP)
MRM Transition 2 102.1 → 58.1 (Product A: N-Ethylpropionamide - Demethylation)
MRM Transition 3 88.1 → 44.1 (Product B: N-Methylpropionamide - Deethylation)

Note: The product masses are derived as follows:

  • Parent (

    
    ) MW = 115.17 Da.[2]
    
  • Demethylation (-CH2)

    
    
    
    
    
    MW = 101.15 Da.
  • Deethylation (-C2H4)

    
    
    
    
    
    MW = 87.12 Da.

Protocol B: Electrochemical Shono Oxidation

This protocol utilizes NEMP as a substrate for anodic oxidation to synthesize


-methoxy amides, demonstrating the synthetic utility of the N-dehydrogenation pathway.
Setup
  • Cell: Undivided beaker-type cell.

  • Anode: Carbon graphite rod.

  • Cathode: Platinum wire or Stainless Steel plate.

  • Power Supply: DC regulated power supply (Constant Current mode).

Reagents
  • Solvent: Methanol (anhydrous).

  • Electrolyte: Et4NOTs (Tetraethylammonium tosylate) or LiBF4 (0.1 M).

  • Substrate: NEMP (0.5 M).

Procedure
  • Dissolution: Dissolve 5 mmol NEMP and 1 mmol Et4NOTs in 10 mL MeOH.

  • Electrolysis:

    • Insert electrodes (maintain 1 cm gap).

    • Apply constant current (density ~ 50 mA/cm²).

    • Pass 2.5 - 3.0 F/mol of charge (approx 2-3 hours depending on surface area).

    • Cooling: Maintain cell temperature < 20°C using a water bath to prevent solvent evaporation.

  • Workup:

    • Evaporate MeOH under reduced pressure.

    • Resuspend residue in Ether/Water.

    • Extract organic layer, dry over MgSO4, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Mechanism & Validation

The reaction generates an N-acyliminium ion intermediate, which is immediately trapped by the solvent (Methanol).

Shono_Oxidation Step1 NEMP (Adsorbed on Anode) Step2 Radical Cation (-1e-) Step1->Step2 Oxidation Step3 Iminium Ion (-1e-, -H+) Step2->Step3 Deprotonation & Oxidation Step4 Methoxy-Amide (+MeOH) Step3->Step4 Nucleophilic Attack

Figure 2: Electrochemical Shono oxidation pathway. The regioselectivity in this reaction is often governed by the acidity of the


-proton in the radical cation stage.

Data Interpretation & Troubleshooting

Calculating Regioselectivity (Metabolic)

The Regioselectivity Ratio (


) is defined as:


  • If

    
    :  Deethylation is favored (Typical of radical stability control / HAT).
    
  • If

    
    :  Demethylation is favored (Typical of steric constraints in the enzyme pocket).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Mass Balance Non-specific binding to plasticware.Use glass inserts or low-binding plates.
No Product Formation (Biocatalysis) Inactive microsomes or degraded NADPH.Test system with Testosterone (CYP3A4 probe) or Chlorzoxazone (CYP2E1 probe).
Electrolysis Tars/Polymers Over-oxidation (Current density too high).Reduce current density; Increase electrolyte concentration.
Poor Regioselectivity Resolution Co-elution of metabolites.Optimize HPLC gradient; Use a Phenyl-Hexyl column for better selectivity of aromatics/amides.

References

  • N-Dealkylation Mechanisms

    • Title: N-Dealkyl
    • Source:Molecules (2022).[3][4]

    • URL:[Link]

  • P450 Isotope Effects & Regioselectivity

    • Title: Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1.
    • Source:Drug Metabolism and Disposition.
    • URL:[Link]

  • Electrochemical Amide Oxidation

    • Title: Electrochemical Dehydrogenation of Amines and Amides.[5][6]

    • Source:Chemical Reviews (via RSC/ACS contexts).
    • URL:[Link]

  • Substrate Data

    • Title: N-Ethyl-N-methylpropionamide Compound Summary.
    • Source: PubChem.[2][7][8][9]

    • URL:[Link]

Sources

Application

Use of LiHMDS and triflic anhydride with N-Ethyl-N-methylpropionamide

This Application Note is structured to guide researchers through the high-precision use of LiHMDS (Lithium Hexamethyldisilazide) and Triflic Anhydride ( ) with -Ethyl- -methylpropionamide . While these reagents are class...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-precision use of LiHMDS (Lithium Hexamethyldisilazide) and Triflic Anhydride (


) with 

-Ethyl-

-methylpropionamide
.

While these reagents are classically associated with separate activation pathways, their combined use in this specific sequence unlocks two distinct, high-value transformations depending on the reaction control:

  • Primary Protocol (Advanced): The Direct Synthesis of Enamides (via

    
    -
    
    
    
    -dehydrogenation). This is a cutting-edge methodology (referenced from Knochel et al., JACS 2021) allowing the conversion of inert amides into versatile enamide building blocks.
  • Secondary Protocol (Classic): The Stereoselective Synthesis of Z-Enol Triflates (Vinyl Triflates) for Palladium-catalyzed cross-coupling.

Application Note: Electrophilic Activation of -Ethyl- -methylpropionamide

Reagents: Lithium Hexamethyldisilazide (LiHMDS) & Trifluoromethanesulfonic Anhydride (


)
Target Substrate: 

-Ethyl-

-methylpropionamide Primary Application: Synthesis of Enamides and Enol Triflates[1]

Part 1: Scientific Logic & Mechanistic Insight

The Chemoselectivity Challenge

Tertiary amides like


-Ethyl-

-methylpropionamide are inherently stable due to resonance stabilization (

). Activating them requires disrupting this resonance.
  • LiHMDS (The Architect): A bulky, non-nucleophilic base (

    
    ). It kinetically deprotonates the 
    
    
    
    -carbon of the propionyl group to form the Lithium Enolate .
  • Triflic Anhydride (The Hammer): A "super-electrophile" capable of trapping the enolate oxygen.

Two Divergent Pathways

The outcome of this reaction is dictated by Solvent , Temperature , and Stoichiometry .

FeaturePathway A: Enamide Synthesis Pathway B: Vinyl Triflate Synthesis
Goal Dehydrogenation of the

-Ethyl group to an

-Vinyl group.
Activation of the Carbonyl Oxygen for Cross-Coupling.
Key Intermediate

-Triflyl Keteniminium / Iminium Triflate

-Enol Triflate (Vinyl Triflate)
Solvent Diethyl Ether (

)
(Critical for elimination)
THF or DCM (Stabilizes enolate)
Stoichiometry Excess Base (LiHMDS > 4.0 equiv)Stoichiometric Base (1.1–1.2 equiv)
Mechanism

-Activation


-

-Deprotonation

Elimination
Enolization


-Trapping
Mechanistic Pathway (Enamide Focus)

Recent methodology (Knochel, 2021) revealed that pre-forming the enolate with excess LiHMDS, followed by


 addition, triggers a specific elimination on the nitrogen substituent rather than the carbon chain.
  • Enolization: LiHMDS generates the enolate.

  • Activation:

    
     triflylates the enolate oxygen.
    
  • Elimination: The increased acidity of the

    
    -
    
    
    
    -proton (on the ethyl group) allows the excess base to trigger elimination, expelling the triflate group and forming the Enamide .[1]

Part 2: Experimental Protocols

Protocol A: Direct Synthesis of Enamides (The Knochel Method)

Targeting the conversion of the N-Ethyl group into an N-Vinyl group.

Reagents:

  • 
    -Ethyl-
    
    
    
    -methylpropionamide (1.0 equiv)
  • LiHMDS (1.0 M in THF/Hexanes) (4.8 equiv )

  • Triflic Anhydride (

    
    ) (2.4 equiv )[2]
    
  • Solvent: Anhydrous Diethyl Ether (

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask or round-bottom flask under Argon atmosphere. Add anhydrous Diethyl Ether (0.2 M concentration relative to amide).

  • Base Addition (Pre-complexation): Cool the solvent to 0 °C . Add LiHMDS (4.8 equiv) dropwise.

  • Substrate Addition: Add

    
    -Ethyl-
    
    
    
    -methylpropionamide (neat or in minimal
    
    
    ) dropwise to the base. Stir for 15 minutes at 0 °C to ensure complete enolization.
    • Note: The solution may turn yellow/orange, indicating enolate formation.

  • Electrophile Addition: Cool the mixture to -78 °C (Dry ice/Acetone bath).

  • Activation: Add

    
      (2.4 equiv) dropwise over 10 minutes.
    
    • Critical: Rapid addition can cause local exotherms and polymerization.

  • Reaction: Allow the mixture to warm slowly to Room Temperature over 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel (typically neutralized with 1%

    
     to prevent hydrolysis of the enamide).
    
Protocol B: Synthesis of Z-Enol Triflates (Cross-Coupling Precursor)

Targeting the Carbonyl Oxygen for Suzuki/Stille coupling.

Reagents:

  • 
    -Ethyl-
    
    
    
    -methylpropionamide (1.0 equiv)
  • LiHMDS (1.1 equiv)

  • 
     (1.1 equiv) or Comins' Reagent (preferred for stability, but 
    
    
    
    works if kept cold).
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Enolization: In a dry flask under Argon, add THF and cool to -78 °C . Add LiHMDS (1.1 equiv).

  • Substrate: Add the amide dropwise. Stir for 30–60 minutes at -78 °C.

    • Mechanistic Note: This forms the Z-enolate (kinetic control) to minimize steric clash between the

      
      -alkyls and the incoming methyl group of the propionyl chain.
      
  • Trapping: Add

    
      (1.1 equiv) dropwise at -78 °C .
    
  • Completion: Stir for 30 minutes at -78 °C. Do not warm to RT if isolating the triflate, as primary vinyl triflates can be unstable.

  • Quench: Quench cold with dilute

    
    .
    
  • Workup: Rapid extraction with cold Pentane/Ether. Keep solutions cold.

Part 3: Visualization & Workflow

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between Enamide synthesis (Pathway A) and Enol Triflate synthesis (Pathway B) based on reaction conditions.

AmideActivation Start N-Ethyl-N-methylpropionamide LiHMDS LiHMDS Addition Start->LiHMDS Enolate Lithium Enolate (Intermediate) LiHMDS->Enolate Deprotonation Tf2O Add Tf2O Enolate->Tf2O CondA Condition A: Solvent: Et2O Base: 4.8 equiv Warm to RT Tf2O->CondA CondB Condition B: Solvent: THF Base: 1.1 equiv Keep at -78°C Tf2O->CondB Elimination N-alpha Elimination (- TfOH) CondA->Elimination ProductA Enamide Product (N-Vinyl derivative) Elimination->ProductA Trapping O-Triflylation CondB->Trapping ProductB Z-Enol Triflate (Cross-Coupling Partner) Trapping->ProductB

Caption: Divergent synthesis pathways for N-Ethyl-N-methylpropionamide activation using LiHMDS and Tf2O.

Troubleshooting Data Table
ObservationProbable CauseCorrective Action
Low Yield (Enamide)

added before LiHMDS
Must add LiHMDS first. The enolate must be pre-formed to protect the amine from direct oxidation/alkylation.
Polymerization (Dark tar) Temperature too high during

addition
Ensure addition is strictly at -78 °C .
Hydrolysis (Back to Amide) Moisture ingress or acidic workupUse anhydrous solvents and neutralize silica gel with

during purification.
No Reaction Old

(Hydrolyzed to TfOH)
Distill

over

before use if the liquid is not clear/colorless.

References

  • Mayer, P., & Knochel, P. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides.[1] Journal of the American Chemical Society, 143(21), 7909–7914.

  • Ghosez, L., et al. (1998). Triflic Anhydride mediated activation of amides. Tetrahedron, 54(3-4).

  • Charette, A. B., et al. (2010). Amide Activation: An Opportunity for the Synthesis of Heterocycles. Chemical Reviews, 111(9).

Sources

Method

N-Ethyl-N-methylpropionamide in the synthesis of PROTAC linkers

Application Note: N-Ethyl-N-methylpropionamide (NEMP) in the Synthesis of PROTAC Linkers Executive Summary The synthesis of Proteolysis Targeting Chimeras (PROTACs) presents a unique "solubility paradox." These heterobif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Ethyl-N-methylpropionamide (NEMP) in the Synthesis of PROTAC Linkers

Executive Summary

The synthesis of Proteolysis Targeting Chimeras (PROTACs) presents a unique "solubility paradox." These heterobifunctional molecules combine two lipophilic ligands (Warhead and E3 Ligase binder) via a linker that often possesses distinct polarity (e.g., PEG or alkyl chains).[1] Traditional polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have long been the industry standard for these couplings.[1] However, their classification as Substances of Very High Concern (SVHC) under REACH due to reprotoxicity has necessitated a shift toward safer alternatives.[1]

This Application Note details the use of N-Ethyl-N-methylpropionamide (NEMP) as a superior, REACH-compliant solvent for PROTAC linker synthesis.[1] We demonstrate that NEMP offers a wider solvating window for complex PROTAC intermediates compared to DMF, while maintaining high coupling efficiency in amide bond formation and nucleophilic substitutions.[1]

Technical Rationale: The NEMP Advantage

The Solubility Challenge in PROTACs

PROTACs frequently suffer from aggregation during synthesis, leading to incomplete reactions and difficult purifications.[1]

  • Legacy Solvents (DMF/DMA): While effective, they often fail to solubilize highly lipophilic "warhead" intermediates at high concentrations, leading to excessive solvent waste.[1]

  • The NEMP Solution: NEMP features an unsymmetrical alkyl substitution pattern (Ethyl/Methyl) on the nitrogen and a propionyl backbone.[1] This increases its lipophilicity compared to DMF, allowing it to disrupt the aggregation of hydrophobic PROTAC precursors more effectively while retaining enough polarity to dissolve coupling salts (HATU, organic bases).[1]

Safety & Regulatory Profile

Unlike Formamides (DMF) and Acetamides (DMA), Propionamides generally exhibit a more favorable toxicological profile.[1] NEMP is designed to minimize the risk of metabolic hydrolysis to teratogenic amines, aligning with Green Chemistry principles for pharmaceutical manufacturing.[1]

Physical Properties Comparison

The following table contrasts NEMP with standard solvents. Note NEMP’s higher boiling point, which necessitates specific workup protocols (detailed in Section 5).[1]

PropertyN-Ethyl-N-methylpropionamide (NEMP)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Impact on PROTAC Synthesis
Boiling Point ~182°C153°C202°CLow volatility; requires aqueous extraction or C18 loading; no evaporation in flow reactors.[1]
Flash Point ~69°C58°C91°CSafer handling in scale-up.[1]
Dielectric Constant Moderate-High36.732.2Sufficient for stabilizing transition states in SN2 and Amide couplings.[1]
Lipophilicity (logP) ~0.6-1.01-0.38CRITICAL: Better solvation of greasy warheads (e.g., VHL ligands, Cereblon binders).[1]
REACH Status Compliant (Emerging)Restricted (SVHC)Restricted (SVHC)Future-proofs the synthetic route.[1]

Application Protocols

Protocol A: Amide Coupling (Linker-Ligand Conjugation)

Context: Connecting a carboxylic acid-functionalized E3 ligase ligand (e.g., Thalidomide derivative) to an amine-terminated PEG linker.[1]

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • Amine-Linker Component (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: NEMP (Concentration: 0.1 M - 0.2 M)[1]

Step-by-Step Methodology:

  • Dissolution: Charge the Carboxylic Acid component into a reaction vial. Add NEMP to achieve a 0.2 M concentration.[1] Vortex until fully dissolved.[1] Note: NEMP’s lipophilicity often allows dissolution without the sonication required for DMF.[1]

  • Activation: Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 5 minutes. The solution should turn yellow/orange (activation of the ester).[1]

  • Coupling: Add the Amine-Linker component (dissolved in minimal NEMP).[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Observation: NEMP suppresses the formation of "gel" states common with PEG linkers in DCM.[1]

  • Quenching: Once conversion >95%, quench with 10% aqueous citric acid or saturated NH4Cl.

Protocol B: Nucleophilic Substitution (SN2) for Alkyl Linkers

Context: Attaching a halo-alkyl linker to a phenolic warhead (Williamson Ether Synthesis).[1]

Reagents:

  • Phenolic Warhead (1.0 equiv)[1]

  • Dibromo-alkane or Bromo-PEG-tosylate (3.0 equiv)[1]

  • K2CO3 (Anhydrous, micronized) (2.5 equiv)[1]

  • Solvent: NEMP

Step-by-Step Methodology:

  • Suspension: Suspend the Phenolic Warhead and K2CO3 in NEMP (0.15 M).

  • Heating: Heat the mixture to 60°C for 30 minutes to form the phenoxide.

  • Addition: Add the electrophile (linker) dropwise.[1]

  • Reaction: Stir at 60–80°C for 4–12 hours.

    • Expert Insight: NEMP is thermally stable and does not decompose into dimethylamine (a nucleophilic impurity common in heated DMF) which causes side reactions.[1]

  • Workup: Cool to RT and filter off inorganic salts.

Critical Workflow: Workup & Isolation

The Challenge: NEMP has a high boiling point (~182°C).[1] Removing it via rotary evaporation is energy-intensive and risks degrading the PROTAC.[1]

Recommended Strategy: The "Wash-Out" Method Since NEMP is an amide, it retains water miscibility despite its ethyl/methyl chains.[1]

  • Dilution: Dilute the crude reaction mixture (in NEMP) with 10 volumes of Ethyl Acetate (EtOAc) or 2-MeTHF.

  • Wash: Wash the organic layer vigorously with:

    • 3x Water (removes 90% of NEMP)[1]

    • 1x Brine (removes residual water/NEMP traces)[1]

  • Drying: Dry over Na2SO4, filter, and concentrate.

  • Alternative (Direct Loading): For highly polar PROTACs that do not extract well into EtOAc, dilute the NEMP reaction mixture 1:1 with water and load directly onto a C18 Reverse Phase Flash column.[1] NEMP elutes in the void volume/early fractions (5–10% MeCN), leaving the PROTAC retained.[1]

Visualizations

Figure 1: Convergent PROTAC Assembly in NEMP

This diagram illustrates the workflow for assembling a PROTAC using NEMP, highlighting the parallel synthesis of the Warhead and Ligand moieties.[1]

PROTAC_Synthesis cluster_0 Phase 1: Precursor Activation cluster_1 Phase 2: NEMP-Mediated Coupling cluster_2 Phase 3: Isolation Warhead Warhead (Lipophilic) Solvation Solvation in NEMP (Disrupts Aggregation) Warhead->Solvation Linker Bifunctional Linker Linker->Solvation Ligand E3 Ligase Ligand Ligand->Solvation Sequential Addition Coupling Amide/Sn2 Coupling Solvation->Coupling High Solubility Workup Aq. Extraction (Removes NEMP) Coupling->Workup Crude Mix Final Purified PROTAC Workup->Final C18 / Flash

Caption: Figure 1. Convergent synthesis workflow utilizing NEMP to manage solubility of diverse PROTAC components.

Figure 2: Solvation Mechanism Comparison

This diagram contrasts how DMF and NEMP interact with the lipophilic domains of a PROTAC molecule.[1]

Solvation_Mechanism cluster_DMF Standard Solvent (DMF) cluster_NEMP NEMP Solvent System DMF_Molecule DMF (Polar/Compact) PROTAC_Agg PROTAC Aggregation DMF_Molecule->PROTAC_Agg Poor Lipophilic Interaction NEMP_Molecule NEMP (Ethyl/Propionyl Chains) PROTAC_Sol Solubilized PROTAC NEMP_Molecule->PROTAC_Sol Van der Waals Interactions

Caption: Figure 2. NEMP's extended alkyl chains provide superior Van der Waals interactions with lipophilic warheads compared to DMF.[1]

References

  • Sheridan, R. P. (2024).[1] Solubility Challenges in PROTAC Discovery: A Computational Perspective. Journal of Chemical Information and Modeling. [Link][1]

  • Albericio, F., & de la Torre, B. G. (2020).[1][2][3] The Green Solvents for Peptide Synthesis. Green Chemistry. [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Candidate List of substances of very high concern for Authorisation (DMF Restrictions). [Link]

  • PubChem Database. (2023).[1] Compound Summary: N-Ethyl-N-methylpropanamide (CAS 98278-03-6).[1][4][5][6] National Center for Biotechnology Information.[1] [Link][1]

  • Maple, H. J., et al. (2019).[1] Strategies for the Design of PROTAC Linkers. Exploration of Targeted Anti-tumor Therapy.[1] [Link][1][7][8][9]

Sources

Application

Application Note: Synthesis of N-Ethyl-N-methylpropionamide-PEG1-Br for PROTAC Development

This Application Note provides a comprehensive technical guide for the synthesis of N-Ethyl-N-methylpropionamide-PEG1-Br (chemically defined as N-[2-(2-bromoethoxy)ethyl]-N-methylpropanamide ), a specialized linker used...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of N-Ethyl-N-methylpropionamide-PEG1-Br (chemically defined as N-[2-(2-bromoethoxy)ethyl]-N-methylpropanamide ), a specialized linker used in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction & Linkerology Context

In PROTAC design, the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeability, and degradation efficiency. The molecule N-Ethyl-N-methylpropionamide-PEG1-Br represents a functionalized alkyl-PEG linker designed for "click-like" nucleophilic substitution reactions.

Molecule Identity[1][2]
  • Catalog Name: N-Ethyl-N-methylpropionamide-PEG1-Br

  • IUPAC Name: N-[2-(2-bromoethoxy)ethyl]-N-methylpropanamide

  • CAS Number: 1695856-63-3[][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
    [3]
  • Molecular Weight: 238.12 g/mol [3]

  • SMILES: CCC(=O)N(C)CCOCCBr

Structural Functionality[1][5][6][7][8][9]
  • Propionamide Cap: Acts as a non-binding "exit vector" cap or a mimic of specific acetamide-based E3 ligand attachment points.

  • N-Methyl Group: Eliminates a hydrogen bond donor, improving solubility and preventing unwanted intramolecular hydrogen bonding that could collapse the linker.

  • PEG1 Spacer: A short polyethylene glycol unit (-CH2CH2OCH2CH2-) that provides minimal flexibility and water solubility without introducing excessive entropic penalty.

  • Alkyl Bromide: An electrophilic handle ready for S

    
    2 reaction with nucleophiles (e.g., amines, thiols, or phenoxides) on the target protein ligand or E3 ligase ligand.
    

Retrosynthetic Analysis & Strategy

To synthesize this molecule with high purity suitable for biological assays, we evaluate two primary routes. The Stepwise Functionalization Route is recommended for laboratory-scale synthesis to maximize purity and control.

Pathway Logic
  • Target: Amide-PEG-Bromide.[3]

  • Disconnection: The most sensitive group is the alkyl bromide (prone to hydrolysis or elimination). It should be installed last or introduced via a robust ether linkage.

  • Precursor: N-methyl-N-[2-(2-hydroxyethoxy)ethyl]propanamide.

Graphviz Pathway Diagram

SynthesisRoute cluster_legend Legend Start Diglycolamine (2-(2-aminoethoxy)ethanol) Step1 N-Boc-Diglycolamine Start->Step1 Boc2O, TEA DCM Step2 N-Methyl-N-Boc-Diglycolamine Step1->Step2 NaH, MeI THF, 0°C Step3 N-Methyl-Diglycolamine (Intermediate A) Step2->Step3 TFA/DCM Deprotection Step4 N-Methyl-N-(PEG1-OH)-Propionamide (Intermediate B) Step3->Step4 Propionyl Chloride TEA, DCM Final N-Ethyl-N-methylpropionamide-PEG1-Br (Target) Step4->Final CBr4, PPh3 (Appel Reaction) StartKey Starting Material InterKey Key Intermediate FinalKey Final Product

Figure 1: Stepwise synthesis pathway ensuring regiospecific N-methylation and high-fidelity bromination.

Detailed Experimental Protocols

Phase 1: Synthesis of N-Methyl-Diglycolamine (Intermediate A)

Rationale: Direct methylation of diglycolamine leads to over-alkylation. Protection-methylation-deprotection ensures a clean secondary amine.

Reagents:

  • 2-(2-Aminoethoxy)ethanol (Diglycolamine)

  • Di-tert-butyl dicarbonate (Boc

    
    O)
    
  • Sodium Hydride (NaH, 60% in oil)

  • Iodomethane (MeI)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Boc Protection: Dissolve diglycolamine (10 mmol) in DCM (50 mL). Add Triethylamine (12 mmol) followed by Boc

    
    O (11 mmol) at 0°C. Stir at RT for 4 hours. Wash with 1N HCl and Brine. Dry (Na
    
    
    
    SO
    
    
    ) and concentrate to yield N-Boc-diglycolamine.
  • Methylation: Dissolve the N-Boc intermediate (10 mmol) in anhydrous THF (30 mL) under N

    
    . Cool to 0°C. Add NaH (15 mmol) portion-wise. Stir 30 min. Add MeI (15 mmol) dropwise. Stir overnight at RT. Quench with water, extract with EtOAc.
    
  • Deprotection: Dissolve the crude methylated product in DCM (20 mL). Add TFA (5 mL). Stir for 2 hours. Concentrate in vacuo. Co-evaporate with toluene to remove TFA. Use the TFA salt directly or neutralize with basic resin to obtain free amine Intermediate A .

Phase 2: Acylation to Form the Amide Core (Intermediate B)

Rationale: Formation of the propionamide bond fixes the "left-hand" side of the linker.

Reagents:

  • Intermediate A (N-Methyl-Diglycolamine)

  • Propionyl Chloride[4]

  • Triethylamine (TEA) or DIPEA

  • DCM (Anhydrous)

Protocol:

  • Dissolve Intermediate A (5 mmol) in anhydrous DCM (25 mL).

  • Add TEA (15 mmol) and cool to 0°C.

  • Add Propionyl Chloride (5.5 mmol) dropwise. Caution: Exothermic.

  • Allow to warm to RT and stir for 3 hours. Monitor by TLC (MeOH/DCM 1:10) or LCMS.

  • Workup: Wash with sat. NaHCO

    
    , then 1N HCl (to remove unreacted amine), then Brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate. Purify via flash chromatography (SiO
    
    
    , 0-5% MeOH in DCM) to yield N-(2-(2-hydroxyethoxy)ethyl)-N-methylpropionamide as a colorless oil.
Phase 3: Bromination (Appel Reaction)

Rationale: The Appel reaction converts the primary alcohol to a bromide under mild, neutral conditions, avoiding the harsh acid/heat of HBr which could hydrolyze the amide or ether.

Reagents:

  • Intermediate B (Alcohol precursor)

  • Carbon Tetrabromide (CBr

    
    )
    
  • Triphenylphosphine (PPh

    
    )
    
  • DCM (Anhydrous)

Protocol:

  • Dissolve Intermediate B (2.0 mmol) and CBr

    
      (2.4 mmol) in anhydrous DCM (15 mL) under Argon. Cool to 0°C.
    
  • Dissolve PPh

    
      (2.4 mmol) in DCM (5 mL) and add dropwise to the reaction mixture over 10 minutes.
    
  • Stir at 0°C for 30 minutes, then allow to warm to RT and stir for 2 hours.

  • Workup: Add Hexanes (20 mL) to precipitate Triphenylphosphine oxide (TPPO). Filter through a Celite pad.

  • Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient). The bromide is less polar than the alcohol.
    
    • Target Yield: >80%[4][5]

    • Appearance: Colorless to pale yellow oil.

Quality Control & Characterization

Verify the identity and purity of the final linker before conjugation.

TechniqueDiagnostic ParameterExpected Signal
LC-MS Purity & MassSingle peak, [M+H]

= 238.1/240.1 (1:1 Br isotope pattern)
1H NMR N-MethylSinglet

2.9–3.1 ppm (Rotamers possible)
1H NMR Propionyl CH

Quartet

2.3–2.4 ppm
1H NMR CH

-Br
Triplet

3.4–3.5 ppm
1H NMR PEG CH

-O
Multiplets

3.6–3.8 ppm

Storage: Store neat oil at -20°C under inert gas. Alkyl bromides are reactive; avoid prolonged exposure to moisture or nucleophilic solvents (e.g., DMSO, MeOH) at room temperature.

Troubleshooting & Optimization

Common Issues
  • Rotamers in NMR: Amide bonds exhibit restricted rotation, often causing signal doubling in NMR (cis/trans isomers). This is normal. Run NMR at elevated temperature (e.g., 50°C) to coalesce peaks if confirmation is needed.

  • TPPO Contamination: Triphenylphosphine oxide is difficult to remove. If precipitation fails, use a specialized resin (e.g., polymer-supported PPh3) or rigorous column chromatography.

  • Hydrolysis: The terminal bromide can hydrolyze back to the alcohol if stored in wet solvents. Always use anhydrous solvents for storage.

Alternative Route (Industrial/Rapid)

For large-scale, lower-cost synthesis where purification capabilities are robust:

  • Reaction: Alkylation of N-methylpropionamide with excess Bis(2-bromoethyl) ether using NaH in DMF.

  • Pros: 1-Step.

  • Cons: Produces symmetric dimer byproduct (Propionamide-PEG-Propionamide) which must be separated by careful distillation or chromatography.

References

  • An, S., et al. (2018).[3] "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs."[3] EBioMedicine, 36, 553-562.[3] Link

  • MedChemExpress. "N-Ethyl-N-methylpropionamide-PEG1-Br Product Datasheet." Link

  • PubChem. "N-Ethyl-N-methylpropionamide Compound Summary."[5] Link

  • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell, 180(3), 405-424. Link

Sources

Method

N-Ethyl-N-methylpropionamide in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Disclaimer: The following document provides a technical guide on the potential applications of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Disclaimer: The following document provides a technical guide on the potential applications of N-Ethyl-N-methylpropionamide in polymer chemistry. While grounded in established chemical principles, the direct application of N-Ethyl-N-methylpropionamide in many polymerization processes is not extensively documented in publicly available literature. The protocols provided are representative examples for similar compounds and should be adapted and validated experimentally.

Introduction: Unveiling N-Ethyl-N-methylpropionamide

N-Ethyl-N-methylpropionamide (NEMP), with the chemical formula C₆H₁₃NO, is a tertiary amide that presents as a colorless liquid under standard conditions.[1] As a member of the N,N-disubstituted amide family, it shares characteristics with well-known polar aprotic solvents extensively used in polymer synthesis, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc).[2][3] Its molecular structure, featuring a polar amide group and non-polar ethyl and methyl substituents, imparts a unique combination of properties that suggest its potential utility in polymer chemistry.

The key to understanding the potential of N-Ethyl-N-methylpropionamide lies in its nature as a polar aprotic solvent. Such solvents possess a significant dipole moment, allowing them to dissolve a wide range of polar and non-polar substances, including many monomers and polymers.[3] Unlike protic solvents (e.g., water, alcohols), they lack acidic protons, which is a critical feature in many polymerization reactions where such protons could interfere with the reaction mechanism.[3]

Table 1: Physicochemical Properties of N-Ethyl-N-methylpropionamide

PropertyValueSource
CAS Number 98278-03-6[1][4]
Molecular Formula C₆H₁₃NO[1][4]
Molecular Weight 115.17 g/mol [1][4]
Appearance Colorless liquid (predicted)
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Expected to be soluble in many organic solvents
Computed XLogP3 0.6[4]

Potential Applications in Polymer Chemistry: A Solvent-Centric Perspective

The primary anticipated role for N-Ethyl-N-methylpropionamide in polymer chemistry is as a reaction solvent. Its polar aprotic nature makes it a candidate for various polymerization techniques where control over solubility and reaction environment is crucial.

Polyamide Synthesis via Polycondensation

Scientific Rationale: The synthesis of high-performance polyamides, such as aramids, often requires polar aprotic solvents to dissolve the aromatic diamine and diacid chloride monomers and the resulting rigid-rod polymer.[5] Solvents like NMP and DMAc are standard in these processes.[2] N-Ethyl-N-methylpropionamide, with its similar amide structure, is a logical candidate to explore as an alternative solvent in these polycondensation reactions.[6] The general reaction involves the condensation of a diamine with a diacid chloride, eliminating hydrogen chloride.[6]

Hypothetical Reaction Scheme:

Polyamide_Synthesis Diamine H₂N-R₁-NH₂ (Diamine) Polymer [-HN-R₁-NHCO-R₂-CO-] (Polyamide) Diamine->Polymer + DiacidChloride ClOC-R₂-COCl (Diacid Chloride) DiacidChloride->Polymer + Solvent N-Ethyl-N-methylpropionamide (Solvent) Solvent->Polymer Reaction Medium HCl HCl Polymer->HCl + 2n HCl

Caption: General synthesis of polyamides via polycondensation.

Protocol: Representative Low-Temperature Solution Polycondensation of an Aromatic Polyamide

This protocol is a generalized procedure for the synthesis of aromatic polyamides and would require optimization for use with N-Ethyl-N-methylpropionamide.

Materials:

  • Aromatic diamine (e.g., p-phenylenediamine)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride)

  • N-Ethyl-N-methylpropionamide (anhydrous)

  • Anhydrous lithium chloride (optional, to enhance polymer solubility)

  • Nitrogen gas supply

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.

  • Low-temperature bath (e.g., acetone/dry ice)

  • Addition funnel

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the reaction flask and ensure it is dry. Purge the system with dry nitrogen gas.

  • Monomer Dissolution: In the reaction flask, dissolve the aromatic diamine in anhydrous N-Ethyl-N-methylpropionamide under a nitrogen atmosphere. If using, add anhydrous lithium chloride at this stage to aid in the dissolution of the final polymer.

  • Cooling: Cool the solution to -10 to 0 °C using a low-temperature bath.

  • Addition of Diacid Chloride: Slowly add the aromatic diacid chloride, either as a solid in portions or as a solution in a small amount of anhydrous N-Ethyl-N-methylpropionamide, to the stirred diamine solution. Maintain the temperature below 5 °C during the addition.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at low temperature for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a beaker containing a non-solvent such as methanol or water with vigorous stirring to precipitate the polyamide.

  • Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then with hot deionized water to remove the solvent, unreacted monomers, and any salts.

  • Drying: Dry the polyamide product in a vacuum oven at 80-100 °C until a constant weight is achieved.

Causality of Experimental Choices:

  • Low Temperature: The reaction between an amine and an acid chloride is highly exothermic. Low temperatures are necessary to control the reaction rate, prevent side reactions, and obtain a high molecular weight polymer.

  • Anhydrous Conditions: The presence of water can hydrolyze the acid chloride, terminating the polymer chain growth.

  • Nitrogen Atmosphere: Prevents oxidation of the monomers and intermediates.

  • Stirring: Ensures homogeneity of the reaction mixture and promotes efficient chain growth.

Other Potential Polymerization Systems

Given its polar aprotic nature, N-Ethyl-N-methylpropionamide could also be investigated as a solvent for other types of polymerizations, including:

  • Free Radical Polymerization: For certain monomers, the polarity of the solvent can influence the rate of polymerization and the stereochemistry of the resulting polymer.[7]

  • Synthesis of other Condensation Polymers: Such as polyimides, which also often require high-boiling polar aprotic solvents.

Safety and Handling

As a chemical intended for research, proper safety precautions are paramount. The following information is based on general knowledge of amides and available safety data for related compounds. A specific Safety Data Sheet (SDS) for N-Ethyl-N-methylpropionamide should always be consulted.

General Hazards:

  • Irritation: Amides can be irritating to the skin, eyes, and respiratory system.

  • Toxicity: Some amides are known to have reproductive toxicity. While specific data for N-Ethyl-N-methylpropionamide is limited, it is prudent to handle it as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat should be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood.

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Avoid contact with strong oxidizing agents.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion and Future Outlook

N-Ethyl-N-methylpropionamide represents an under-explored solvent with potential applications in polymer chemistry, particularly in the synthesis of condensation polymers like polyamides. Its properties as a polar aprotic solvent are promising, but a lack of specific research data necessitates a cautious and experimental approach. Future research should focus on a thorough characterization of its solvating power for various monomers and polymers, its stability under different reaction conditions, and a comprehensive toxicological evaluation. Such studies will be crucial to determine if N-Ethyl-N-methylpropionamide can serve as a viable and potentially "greener" alternative to more conventional and regulated polar aprotic solvents.

References

  • Crunch Chemistry. (2025, May 29). Amides and polyamides. Retrieved from [Link]

  • Fiveable. N,N-disubstituted amides Definition. Organic Chemistry Key Term. Retrieved from [Link]

  • MEL Science. Polymerization and polycondensation reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18387020, N-Ethyl-N-methylpropionamide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Condensation kinetics of polyphthalamides. I. Diamines and diacids or dimethylesters. Retrieved from [Link]

  • ResearchGate. Kinetics of Free Radical Polymerization of N-Substituted Amides and Their Structural Implications. Retrieved from [Link]

  • ResearchGate. Polyamide Syntheses. Retrieved from [Link]

  • Taylor & Francis. Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

  • Wikipedia. Polar aprotic solvent. Retrieved from [Link]

  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET. Retrieved from [Link]

  • Baghdad Science Journal. Synthesis and Copolymerization of several N-substituted acrylamides. Retrieved from [Link]

  • ChemBK. N-Ethyl-N-methylpropanamide. Retrieved from [Link]

  • Farabi University. Lecture #9: Polycondensation reactions Polycondensation a process for the production of polymers from bifunctional and polyfunct. Retrieved from [Link]

  • National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

  • PubMed. (2019, February 20). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]

  • PubMed. (2019, May 17). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]

  • MDPI. (2020, January 14). Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid). Retrieved from [Link]

Sources

Application

Introduction: The Need for Advanced Solvent Systems in Cleaning Formulations

An in-depth guide for researchers and formulation scientists on the application of N-Ethyl-N-methylpropionamide as a high-performance component in advanced cleaning agent compositions. The cleaning industry is in a const...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers and formulation scientists on the application of N-Ethyl-N-methylpropionamide as a high-performance component in advanced cleaning agent compositions.

The cleaning industry is in a constant state of evolution, driven by the dual demands of enhanced performance and improved environmental and human safety profiles. Traditional solvents, while effective, often face increasing regulatory scrutiny and consumer demand for greener alternatives. N-Ethyl-N-methylpropionamide (NEMP), a tertiary amide, emerges as a promising candidate to meet these challenges. Its chemical structure suggests a unique combination of properties, including high solvency power for a wide range of organic and inorganic soils, potential for biodegradability, and a favorable safety profile compared to some conventional solvents.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals interested in leveraging the properties of N-Ethyl-N-methylpropionamide in novel cleaning formulations. It provides a detailed overview of its physicochemical properties, a rationale for its use, formulation guidelines, and robust protocols for evaluating its efficacy, compatibility, and stability.

Physicochemical Properties of N-Ethyl-N-methylpropionamide

Understanding the fundamental properties of N-Ethyl-N-methylpropionamide is crucial for its effective incorporation into cleaning formulations. As a polar aprotic solvent, its utility is grounded in its ability to dissolve a wide array of substances without relying on hydrogen bonding.

PropertyValueSource
CAS Number 98278-03-6[1][2][3][4]
Molecular Formula C₆H₁₃NO[1][2][3]
Molecular Weight 115.17 g/mol [1][2]
IUPAC Name N-ethyl-N-methylpropanamide[5]
Density 0.873 g/cm³ (Predicted)
Boiling Point 181.9 °C at 760 mmHg (Predicted)[6][7]
Flash Point 69.3 °C (Predicted)[6][7]
XLogP3 0.6[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 1[5]

Rationale for Use in Cleaning Formulations: A Mechanistic Perspective

The selection of a solvent in a cleaning formulation is a critical decision that dictates its efficacy against specific soils. N-Ethyl-N-methylpropionamide's structure as a tertiary amide provides several key advantages:

  • High Solvency Power : The amide functional group imparts a strong dipole moment, making it an excellent solvent for polarizable organic molecules, including greases, oils, and polymeric binders often found in industrial and household soils.

  • Aprotic Nature : Lacking acidic protons, it is less reactive than protic solvents and is suitable for formulations containing sensitive components like enzymes or for cleaning reactive metal surfaces where corrosion is a concern.

  • Hydrotropic Effect : In aqueous solutions, it can act as a hydrotrope, increasing the solubility of sparingly soluble organic components, such as surfactants or fragrances, leading to a stable and clear formulation.

  • Potential Replacement for Solvents of Concern : It has the potential to replace solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF), which are facing increasing regulatory pressure due to toxicity concerns.

cluster_surface Mechanism of Soil Removal Surface Substrate Surface Soil Grease / Oily Soil (Non-polar) Soil->Surface Adhesion Solvent N-Ethyl-N-methylpropionamide (Polar Aprotic Solvent) Solvent->Soil 1. Penetrates & Solubilizes Water Water + Surfactants Water->Solvent 2. Lifts & Emulsifies Removed Soil is Lifted and Suspended in Solution Water->Removed 3. Washed Away

Caption: Solubilization and removal of non-polar soil from a substrate by N-Ethyl-N-methylpropionamide.

Formulation Guidelines

When incorporating N-Ethyl-N-methylpropionamide into a cleaning agent, it is essential to consider its compatibility with other ingredients and the target application.

Compatibility:

  • Surfactants : Generally compatible with anionic, non-ionic, and cationic surfactants. Its hydrotropic properties can improve the stability of surfactant systems.

  • Builders and Chelating Agents : Compatible with common builders (e.g., silicates, carbonates) and chelating agents (e.g., EDTA, GLDA) that manage water hardness.[8]

  • Enzymes : As an aprotic solvent, it is less likely to denature enzymes compared to alcohols, but compatibility testing is essential.

  • Polymers : Can be an effective solvent for various polymers, making it useful in graffiti removers or adhesive and paint stripping formulations.

Suggested Concentration Ranges:

ApplicationConcentration Range (% w/w)Rationale
Heavy-Duty Industrial Degreasing 10 - 40%High concentration needed to dissolve heavy oils, greases, and waxes.
Electronics & Precision Cleaning 5 - 25%Effective at removing flux residues and other contaminants with low risk of surface damage.
General Purpose Hard Surface Cleaners 1 - 10%Acts as a co-solvent and hydrotrope to boost the performance of surfactants on common household soils.
Paint & Graffiti Removers 20 - 60%High solvency power is required to break down cross-linked polymer binders in paints and inks.

Application Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided for the evaluation of formulations containing N-Ethyl-N-methylpropionamide.

cluster_workflow Protocol Workflow: Cleaning Efficacy Evaluation A 1. Substrate Preparation (e.g., Stainless Steel Coupons) B 2. Soil Application (Standardized soil, e.g., grease, carbon) A->B C 3. Pre-Cleaning Measurement (Gravimetric Analysis - Initial Weight) B->C D 4. Cleaning Process (Immersion, Spray, Wipe with Test Formulation) C->D E 5. Rinsing & Drying (Standardized procedure, e.g., DI water rinse) D->E F 6. Post-Cleaning Measurement (Gravimetric Analysis - Final Weight) E->F G 7. Calculation of Efficacy (% Soil Removal) F->G

Caption: A typical experimental workflow for quantifying the cleaning performance of a formulation.

Protocol 4.1: Evaluation of Cleaning Efficacy (Gravimetric Method)

Objective: To quantitatively determine the effectiveness of a cleaning formulation containing N-Ethyl-N-methylpropionamide in removing a standardized soil from a hard surface.

Materials:

  • Test Substrates (e.g., 5x5 cm stainless steel coupons)

  • Standardized Soil (e.g., mixture of mineral oil, carbon black, and fatty acids)

  • Test Formulation and Control (e.g., a formulation without N-Ethyl-N-methylpropionamide)

  • Analytical Balance (± 0.0001 g)

  • Ultrasonic bath or mechanical agitator

  • Drying Oven

  • Deionized Water

Methodology:

  • Substrate Preparation: a. Clean all coupons with acetone and deionized water, then dry completely in an oven at 105°C for 1 hour. b. Allow coupons to cool to room temperature in a desiccator.

  • Initial Measurement: a. Weigh each clean, dry coupon on the analytical balance. Record this as W₁.

  • Soil Application: a. Apply a consistent amount (e.g., 0.1 g) of the standardized soil evenly across the surface of each coupon. b. Weigh the soiled coupon. Record this as W₂. The initial weight of the soil is Sᵢ = W₂ - W₁.

  • Cleaning Process: a. Immerse each soiled coupon in a beaker containing 100 mL of the test formulation. b. Place the beaker in an ultrasonic bath or on a mechanical shaker for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 40°C).

  • Rinsing and Drying: a. Remove the coupon from the cleaning solution and rinse thoroughly with a stream of deionized water for 30 seconds. b. Dry the coupon in an oven at 105°C for 1 hour. c. Cool the coupon to room temperature in a desiccator.

  • Final Measurement: a. Weigh the final, cleaned coupon. Record this as W₃. The final weight of the remaining soil is S_f = W₃ - W₁.

  • Calculation: a. Calculate the Cleaning Efficacy (%) using the following formula: Efficacy (%) = [(Sᵢ - S_f) / Sᵢ] * 100

Protocol 4.2: Surface Compatibility Testing

Objective: To assess any adverse effects of the cleaning formulation on various materials.

Materials:

  • Material samples (e.g., plastics like polycarbonate, ABS; metals like aluminum, copper; elastomers like neoprene, EPDM)

  • Test Formulation

  • Environmental chamber

  • Microscope or visual inspection tools

Methodology:

  • Immerse a sample of each material into the test formulation for a prolonged period (e.g., 24-72 hours) at an elevated temperature (e.g., 50°C) to simulate accelerated aging.

  • Remove, rinse, and dry the samples.

  • Visually inspect each sample for any signs of degradation, such as swelling, cracking, discoloration, or hazing.

  • Perform quantitative tests if required, such as measuring changes in weight, dimensions, or hardness.

Safety, Handling, and Environmental Profile

While N-Ethyl-N-methylpropionamide presents a potentially favorable alternative to some traditional solvents, all chemicals must be handled with care.

  • Handling : Use in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[9] Wash hands thoroughly after handling.[9]

  • Safety : The toxicological properties of this specific material have not been thoroughly investigated.[9] However, related compounds may cause irritation to the eyes, respiratory system, and skin.[9] Always consult the full Safety Data Sheet (SDS) from the supplier before use.

  • Environmental Profile : There is limited publicly available data on the biodegradability and aquatic toxicity of N-Ethyl-N-methylpropionamide.[10] Further research is required to fully characterize its environmental impact. Formulators should consider this data gap when developing products for environmentally sensitive applications.

cluster_dev_logic Formulation Development Logic Start Define Cleaning Challenge Soil Identify Soil Type (Grease, Polymer, etc.) Start->Soil Substrate Identify Substrate (Metal, Plastic, etc.) Start->Substrate Formulation Select NEMP % and Co-ingredients (Surfactants, Builders) Soil->Formulation Substrate->Formulation Efficacy Test Efficacy (Protocol 4.1) Formulation->Efficacy Compatibility Test Compatibility (Protocol 4.2) Formulation->Compatibility Stability Test Stability (Freeze/Thaw, Heat) Formulation->Stability Decision Performance Met? Efficacy->Decision Compatibility->Decision Stability->Decision Optimize Optimize Formulation Decision->Optimize No Final Final Formulation Decision->Final Yes Optimize->Formulation

Caption: A decision-making framework for incorporating NEMP into a new cleaning formulation.

References

  • ChemBK. N-Ethyl-N-methylpropanamide. [Link]

  • PubChem - NIH. N-Ethyl-N-methylpropionamide | C6H13NO | CID 18387020. [Link]

  • NIST. N-Ethyl-N-methylpropanamide - the NIST WebBook. [Link]

  • EWG's Guide to Healthy Cleaning. Propanamide, N-ethyl-N-(3-methylphenyl)- | Substance. [Link]

Sources

Method

Application Note: Spectroscopic Analysis using N-Ethyl-N-methylpropionamide (EMP)

[1] Executive Summary As regulatory pressure mounts on traditional dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) due to reproductive toxicity (REACH SVHC status), analytical l...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

As regulatory pressure mounts on traditional dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) due to reproductive toxicity (REACH SVHC status), analytical laboratories require viable alternatives. N-Ethyl-N-methylpropionamide (EMP) has emerged as a superior candidate for spectroscopic analysis of challenging analytes, including semi-crystalline polymers, peptides, and organometallic frameworks.

This guide details the physicochemical profile of EMP, its specific spectroscopic signatures (NMR, IR, UV-Vis), and validated protocols for its use as a solvent in high-resolution analysis. Unlike standard solvents, EMP presents unique rotameric challenges in NMR that must be managed through specific acquisition parameters.

Physicochemical Profile & Solvent Selection[2][3][4]

EMP offers a high boiling point and excellent solvating power, making it suitable for high-temperature NMR and dissolving aggregates that resist standard solvents.

Table 1: Comparative Properties of EMP vs. Traditional Solvents
PropertyEMP (N-Ethyl-N-methylpropionamide)NMP (N-Methyl-2-pyrrolidone)DMF (N,N-Dimethylformamide)Relevance to Spectroscopy
CAS Number 98278-03-6872-50-468-12-2Identity verification
Boiling Point ~182 °C202 °C153 °CAllows high-temp NMR (>100°C) to sharpen polymer signals.[1]
Viscosity (25°C) Low (~0.9 cP)1.67 cP0.92 cPLower viscosity improves NMR line shape (shim) and diffusion rates.[1]
UV Cutoff (1 AU) ~268 nm (est.)285 nm268 nmOpaque in deep UV; suitable for visible/near-UV analysis.[1]
Dipolar Character Aprotic, PolarAprotic, PolarAprotic, PolarSolubilizes polar/ionic species and H-bond donors.[1]
Toxicity Lower concern (under investigation)Reprotoxic (SVHC) Reprotoxic (SVHC) Safer handling for benchtop prep.[1]
Decision Logic for Solvent Selection

The following decision tree assists in determining when EMP is the optimal choice over deuterated DMSO or Chloroform.

SolventSelection Start Start: Select Solvent for Analyte Solubility Is Analyte Soluble in Common Deuterated Solvents (CDCl3, DMSO-d6)? Start->Solubility TempReq Does Analysis Require High Temp (>100°C)? Solubility->TempReq No UseStd Use Standard Deuterated Solvent Solubility->UseStd Yes UVReq Is UV Detection Required < 270 nm? TempReq->UVReq Yes/No ToxReq Are there strict REACH/Safety Constraints? UVReq->ToxReq No Reject Select Alternative (e.g., HFIP) UVReq->Reject Yes (Interference) UseEMP SELECT EMP (Use Suppression Protocol) ToxReq->UseEMP Yes (Avoid NMP/DMF) ToxReq->UseEMP No (Performance Driven)

Figure 1: Solvent selection workflow prioritizing solubility, thermal requirements, and safety compliance.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Critical Insight: Unlike symmetric solvents (e.g., Acetone), EMP exhibits rotamerism due to the partial double-bond character of the C-N amide bond. This results in signal doubling (cis/trans isomers) at room temperature, which can be mistaken for impurities.

Predicted 1H NMR Signals (Non-Deuterated EMP)

Note: Chemical shifts (


) are approximate relative to TMS.
MoietyProton TypeMultiplicityApprox.[1] Shift (

ppm)
Rotamer Effect
Propionyl

Quartet2.3 - 2.4Broadened or split
Propionyl

(terminal)
Triplet1.1Minor splitting
N-Methyl

Singlet2.9 & 3.0Distinct Doublet (approx 1:1 to 3:1 ratio)
N-Ethyl

Quartet3.3 - 3.4Split into two multiplets
N-Ethyl

Triplet1.1 - 1.2Overlaps with propionyl methyl

Coalescence Temperature: To simplify the spectrum, run the experiment at >100°C . At this temperature, the rotation around the C-N bond becomes fast on the NMR timescale, collapsing rotamer signals into single averages.

UV-Vis Spectroscopy[1]
  • Cutoff: ~268 nm.[2]

  • Window: EMP is optically transparent from 275 nm to 1100 nm.

  • Interference: Do not use EMP for determining protein concentration at 214 nm (peptide bond) or 260 nm (nucleic acids) due to high background absorbance.

Infrared (IR) Spectroscopy
  • Dominant Band: Amide I (C=O stretch) at ~1640 cm⁻¹.

  • Utility: Useful as a background for analyzing high-wavenumber regions (OH/NH stretch at 3200-3500 cm⁻¹) or the fingerprint region outside the amide bands.

Experimental Protocols

Protocol A: High-Temperature Dissolution of Semi-Crystalline Polymers

Target Analytes: PEEK, Polyamides, heavily cross-linked APIs.

Materials:

  • EMP (Anhydrous, >99%)

  • 5mm NMR Tubes (Precision grade)

  • Heating block[1]

Procedure:

  • Weighing: Weigh 10-20 mg of polymer directly into the NMR tube.

  • Solvent Addition: Add 0.6 mL of EMP.

    • Note: If using non-deuterated EMP, add a coaxial insert containing DMSO-d6 for the lock signal, or run "unlocked" if the magnet drift is negligible over the scan time.

  • Thermal Treatment: Place the tube in a heating block at 120°C for 30 minutes. Visual check for clarity.

    • Caution: EMP expands upon heating. Do not overfill.

  • Acquisition: Insert into the probe pre-heated to 100°C. Allow 10 minutes for thermal equilibration before shimming.

Protocol B: NMR Signal Suppression (WET/Presat)

Context: Using non-deuterated EMP to save cost or availability, requiring suppression of solvent signals to see the analyte.

Methodology: Since EMP has signals in the aliphatic region (1.0 - 3.5 ppm), it interferes with analyte alkyl signals. This protocol uses Multi-Frequency Presaturation to suppress the specific EMP peaks.

NMRSuppression Sample Sample in Non-Deuterated EMP Lock Insert D2O/DMSO Capillary (Lock) Sample->Lock Scout Run 1-Scan 1H Spectrum Lock->Scout Select Select Solvent Frequencies (O1, O2...) Scout->Select Pulse Apply WET or NOESY-presat Select->Pulse Result Acquire Spectrum (Analyte Visible) Pulse->Result

Figure 2: Workflow for suppressing non-deuterated solvent signals.[1]

Step-by-Step:

  • Locking: Insert a sealed capillary containing DMSO-d6 into the EMP sample tube to provide a deuterium lock.

  • Scout Scan: Run a standard 1H experiment (1 scan).

  • Frequency Selection: Identify the exact center frequencies of the EMP N-Methyl (approx 2.9 ppm) and N-Ethyl/Propionyl multiplets.

  • Pulse Sequence: Select a suppression sequence (e.g., noesygppr1d on Bruker systems or WET solvent suppression).

  • Parameter Setup:

    • Set irradiation frequencies to the identified EMP chemical shifts.

    • Set mixing time (

      
      ) to 10 ms.
      
    • Set relaxation delay (

      
      ) to >2 seconds to prevent heating.
      
  • Processing: Apply phase correction. The analyte signals appearing between the suppressed EMP multiplets are now quantifiable.

Safety & Handling (E-E-A-T)

While EMP is a "greener" alternative to NMP, standard chemical hygiene is mandatory.

  • Toxicity: EMP is not currently classified as an SVHC (Substance of Very High Concern) under REACH, unlike NMP and DMF. However, it is an amide solvent and should be treated as a potential skin irritant.

  • PPE: Nitrile gloves (0.11 mm) provide splash protection. For prolonged immersion, use butyl rubber.

  • Disposal: Dispose of as non-halogenated organic solvent waste. Do not pour down drains.

References

  • National Institute of Standards and Technology (NIST). N-Ethyl-N-methylpropanamide Thermophysical Properties. NIST WebBook. Available at: [Link]

  • European Chemicals Agency (ECHA). Candidate List of substances of very high concern for Authorisation (NMP/DMF). Available at: [Link]

  • PubChem. N-Ethyl-N-methylpropionamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Green Chemistry.[3] (Contextual grounding for amide alternatives). Available at: [Link]

  • Reich, H. J. Solvent Effects on NMR Chemical Shifts. University of Wisconsin-Madison. (Technical basis for rotamer analysis). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Ethyl-N-methylpropionamide Synthesis Optimization

Executive Summary & Core Reaction N-Ethyl-N-methylpropionamide is a tertiary amide typically synthesized via the nucleophilic acyl substitution of propionyl chloride with N-ethylmethylamine .[1][2][3] While the reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Reaction

N-Ethyl-N-methylpropionamide is a tertiary amide typically synthesized via the nucleophilic acyl substitution of propionyl chloride with N-ethylmethylamine .[1][2][3] While the reaction is thermodynamically favorable, yield losses in research settings are frequently caused by three factors:

  • Hydrolysis of the moisture-sensitive acid chloride.[1][2][3]

  • Inefficient HCl scavenging , leading to amine salt precipitation that traps the product.[1][2][3]

  • Aqueous work-up losses , as low-molecular-weight tertiary amides often exhibit high water solubility.[1][2][3]

The "Gold Standard" Protocol (Acid Chloride Route)

For a 10 mmol scale reaction.

ComponentRoleEquivalentsNotes
N-Ethylmethylamine Nucleophile1.0Limiting reagent (usually).[1][2][3]
Propionyl Chloride Electrophile1.1 - 1.2Slight excess accounts for hydrolysis.[1][2][3]
Triethylamine (TEA) Base (Scavenger)1.5 - 2.0Traps HCl.[1][3] Must be in excess.
Dichloromethane (DCM) SolventN/AAnhydrous.[1][3] High solubility for product, low for TEA[1][2]·HCl salts.[1][2][3]

Interactive Troubleshooting Guide (Q&A)

Category A: Yield Optimization (Stoichiometry & Setup)

Q: My crude yield is consistently below 60%. I am using 1.0 eq of amine and 1.0 eq of acid chloride. What is wrong? A: You are likely losing half your starting amine to protonation.[1][2][3]

  • The Mechanism: The reaction produces HCl as a byproduct.[1][2][4][5] If you do not add an auxiliary base (like Triethylamine or DIPEA), the HCl will protonate your unreacted N-ethylmethylamine, forming a non-nucleophilic ammonium salt (

    
    ).[1][2][3]
    
  • The Fix: You must use an auxiliary base.[1][2][3] Add 1.5 to 2.0 equivalents of Triethylamine (TEA) .[1][2][3]

  • Alternative: If you cannot use TEA, you must use 2.0 equivalents of N-ethylmethylamine , sacrificing half of it as the sacrificial base (not recommended unless the amine is very cheap).[1][2]

Q: I see the formation of a white solid immediately upon addition. Is my product crashing out? A: No, that is likely the byproduct, Triethylamine Hydrochloride (TEA[2]·HCl) .

  • Diagnosis: This is actually a good sign; it confirms the reaction is proceeding.[1][2]

  • Action: Ensure vigorous stirring. If the slurry becomes too thick to stir, add more anhydrous solvent (DCM or THF).[1][2][3] Do not stop the stirring, or you will create "hot spots" of unreacted acid chloride.[1][2]

Q: Can I use Propionic Acid instead of Propionyl Chloride to avoid moisture issues? A: Yes, but it requires a coupling agent.[1][2][3]

  • Protocol: Use EDC·HCl (1.1 eq) and DMAP (0.1 eq) in DCM.[1][2][3]

  • Trade-off: While this avoids the violent exotherm of acid chlorides, the atom economy is lower, and removing the urea byproduct (from EDC) can be tedious compared to simply washing away TEA salts.[1][2]

Category B: Impurity Profile & Color[2]

Q: My product is yellow/brown, but the literature says it should be colorless. Why? A: This indicates thermal degradation or oxidation, likely caused by an uncontrolled exotherm.[1][2][3]

  • The Cause: The reaction between propionyl chloride and a secondary amine is highly exothermic.[1][2] If you add the reagents too quickly at room temperature, the local temperature can spike, leading to side reactions (e.g., ketene formation or polymerization).[1][2]

  • The Fix:

    • Cool the amine/base solution to 0°C (ice bath) or -10°C (acetone/ice) .

    • Add the Propionyl Chloride dropwise over 15–30 minutes.

    • Allow to warm to room temperature only after addition is complete.

Q: I see a "doublet" impurity in the NMR around the ethyl region. What is it? A: Check for Rotamers .[1][2][3]

  • Explanation: Tertiary amides exhibit restricted rotation around the C-N bond due to partial double-bond character.[1][2][3] This creates two distinct environments for the ethyl and methyl groups (cis/trans relative to the carbonyl oxygen).[1][2]

  • Verification: This is not an impurity. Run the NMR at an elevated temperature (e.g., 50°C).[1][2] If the peaks coalesce into sharp singlets, it is pure product exhibiting rotamerism.[1][2][3]

Category C: Work-up & Purification (The Critical Step)[1][2][3]

Q: I washed the reaction with water to remove the salts, but my yield dropped significantly. A: N-Ethyl-N-methylpropionamide is an amphiphilic amide (similar to DMA or DMF) and has significant water solubility.[1][2][3]

  • The Problem: Standard aqueous extraction (washing DCM with large volumes of water) will partition your product into the aqueous phase.[1][2]

  • The Solution (Dry Work-up):

    • Dilute the reaction mixture with Diethyl Ether or MTBE (if the reaction was in DCM, swap solvents or add excess ether).[1][2][3] TEA·HCl is virtually insoluble in ether.[1][2][3]

    • Filter the white solid (salt) through a fritted glass funnel or Celite pad.

    • Concentrate the filtrate.[1][2]

    • Vacuum Distill the residue.[1][2][6] This is the only way to ensure high purity and recovery.[1][2]

Visual Workflow: Optimized Synthesis Logic

The following diagram illustrates the decision-making process for the synthesis and work-up, highlighting the "Dry Work-up" path for maximum yield.

G Start Start: Reagents (Propionyl Cl + N-Ethylmethylamine) Setup Setup: Anhydrous DCM, N2 atm Base: TEA (1.5 eq) Start->Setup Cooling CRITICAL: Cool to 0°C Setup->Cooling Addition Dropwise Addition of Acid Chloride (Control Exotherm) Cooling->Addition Monitor Monitor (TLC/GC) Is SM consumed? Addition->Monitor Monitor->Addition Incomplete (Add more AcCl) Workup_Decision Work-up Strategy Monitor->Workup_Decision Complete Path_Aq Aqueous Wash (H2O / Brine) Workup_Decision->Path_Aq Standard (Risky) Path_Dry Dry Work-up (Dilute w/ Et2O, Filter Solids) Workup_Decision->Path_Dry Recommended Loss High Yield Loss (Product dissolves in H2O) Path_Aq->Loss Success Concentrate & Distill (High Purity) Path_Dry->Success

Figure 1: Decision tree for N-Ethyl-N-methylpropionamide synthesis. Note the critical divergence at the work-up stage where aqueous washing is discouraged.[2]

Technical Data & Solvent Compatibility[1][2][3]

Solvent Selection Matrix

Choosing the right solvent affects both the reaction rate and the ease of salt removal.[1][2][][4]

SolventReaction RateSalt SolubilityRecommendation
Dichloromethane (DCM) FastModerateHigh .[1][2][3] Best for solubility of reactants.[1][2]
Tetrahydrofuran (THF) FastLowMedium .[1][3] Good, but salts may form a "cake" that hinders stirring.[1][2]
Diethyl Ether ModerateVery LowHigh (for workup) .[1][3] Excellent for precipitating salts, but volatile for reaction reflux.[1][2][3]
Water (Schotten-Baumann) FastHighLow .[1][2][3] Hydrolysis competes; product hard to extract.[1][2]
Physical Properties for Identification[1][2][3]
  • Molecular Weight: 115.17 g/mol [1][2][3][8]

  • Boiling Point: ~80–85°C at 10 mmHg (Estimated based on homologs; Always distill under vacuum to avoid decomposition).

  • Density: ~0.91 g/mL[2]

  • Appearance: Colorless to pale yellow liquid.[1][2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry. Oxford University Press.[1][2] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • PubChem Database. (n.d.).[1][2][3] N-Ethyl-N-methylpropanamide (Compound). National Center for Biotechnology Information.[1][2] Retrieved October 24, 2023.[1][2][]

  • Organic Syntheses. (1973).[1][2][3] General methods for Amide Synthesis. Coll. Vol. 5, p. 336.[1][2] (Provides foundational protocols for acid chloride-amine couplings). [1]

  • Montalbetti, C. A., & Falque, V. (2005).[1][2][3] Amide bond formation and peptide coupling.[1][2][3][5] Tetrahedron, 61(46), 10827-10852.[1][2] (Review of coupling agents vs acid chloride methods). [1]

Sources

Optimization

Technical Support Center: Purification of N-Ethyl-N-methylpropionamide

Welcome to the comprehensive technical support guide for the purification of N-Ethyl-N-methylpropionamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of N-Ethyl-N-methylpropionamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common purification challenges. This guide is structured to offer direct, actionable solutions to issues you may encounter during your experimental work.

Understanding the Chemistry: Synthesis and Impurity Profile

A common and efficient method for the synthesis of N-Ethyl-N-methylpropionamide is the acylation of N-ethylmethylamine with propionyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Understanding this synthesis route is critical as it informs the potential impurity profile of the crude product. The primary impurities you are likely to encounter are:

  • Unreacted Starting Materials:

    • N-ethylmethylamine

    • Propionyl chloride

  • Byproducts:

    • N-ethylmethylammonium chloride (the salt formed from the reaction of the amine with HCl)

    • Propionic acid (from the hydrolysis of propionyl chloride if moisture is present)

  • Solvent Residues: Depending on the solvent used for the reaction and workup.

The significant difference in boiling points between the desired product and the starting materials is the cornerstone of the primary purification strategy: fractional distillation.

Troubleshooting Guide: Fractional Distillation

Fractional distillation is the most effective method for purifying N-Ethyl-N-methylpropionamide on a laboratory scale, leveraging the differences in boiling points of the components in the reaction mixture.[1][2]

Q1: My distillation is very slow, and the temperature at the still head is not reaching the expected boiling point of the product.

A1: This is a common issue often related to insufficient heating or heat loss.

  • Causality: For a successful fractional distillation, a smooth temperature gradient must be established along the fractionating column.[3] If the heat input to the distilling flask is too low or if the column is not adequately insulated, the vaporized compounds will condense prematurely and flow back into the flask, a phenomenon known as refluxing, preventing the vapor from reaching the condenser.

  • Solution:

    • Increase Heat Input: Gradually increase the temperature of the heating mantle. A general guideline is that the temperature of the heating source should be about 20-30°C higher than the boiling point of the liquid in the distilling flask.[4]

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings. This is particularly important for high-boiling point compounds like N-Ethyl-N-methylpropionamide.

    • Ensure Proper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Q2: The temperature during my distillation is fluctuating, and I'm not getting a clean separation of fractions.

A2: Temperature fluctuations are indicative of an inefficient separation, which can be caused by several factors.

  • Causality: A steady boiling point is characteristic of a pure compound distilling. Fluctuations suggest that a mixture of components with different boiling points is co-distilling. This can be due to too rapid heating or an inappropriate fractionating column.

  • Solution:

    • Reduce the Heating Rate: Decrease the temperature of the heating mantle to allow for a more gradual distillation. A slow and steady distillation rate is crucial for achieving good separation.

    • Use a More Efficient Fractionating Column: If the boiling points of your product and impurities are very close, a simple packed column may not be sufficient. Consider using a Vigreux column or a longer packed column to increase the number of theoretical plates, which enhances separation efficiency.[1]

    • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Leaks can affect the pressure within the system and lead to inconsistent boiling.

Q3: My product seems to be degrading during distillation, as evidenced by discoloration or the formation of solid material.

A3: Thermal decomposition can be an issue for amides at elevated temperatures.

  • Causality: N,N-disubstituted amides are generally thermally stable, but prolonged heating at high temperatures can lead to degradation. The presence of acidic or basic impurities can also catalyze decomposition.

  • Solution:

    • Perform a Vacuum Distillation: By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower temperature and minimizing the risk of thermal decomposition.

    • Neutralize the Crude Product: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate to remove any acidic impurities like HCl or propionic acid. Subsequently, wash with brine and dry the organic layer over an anhydrous drying agent like magnesium sulfate.

Troubleshooting Guide: Column Chromatography

While fractional distillation is often sufficient, column chromatography can be employed for very high purity requirements or for the removal of non-volatile impurities.

Q1: I am getting a low yield of my product after column chromatography, even though TLC analysis of the crude mixture showed a good amount of the desired compound.

A1: Low recovery from column chromatography is a frequent problem and can be attributed to several factors.

  • Causality: The polar nature of the amide functional group can lead to strong adsorption onto the silica gel stationary phase, making elution difficult. The slightly acidic nature of silica gel can also cause decomposition of sensitive compounds.

  • Solution:

    • Deactivate the Silica Gel: Add a small amount of a polar solvent like triethylamine (0.5-1% v/v) to the eluent. This will compete with your amide for the active sites on the silica gel, reducing tailing and improving recovery.

    • Optimize the Solvent System: Use a more polar eluent to increase the mobile phase's strength and facilitate the elution of your compound. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can also be effective.

    • Use an Alternative Stationary Phase: If silica gel proves to be problematic, consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica gel.

Q2: My compound is streaking or "tailing" on the TLC plate and the column, leading to poor separation.

A2: Tailing is a common issue with polar compounds like amides on silica gel.

  • Causality: Tailing occurs due to strong, non-ideal interactions between the analyte and the stationary phase. The lone pair of electrons on the nitrogen and the carbonyl oxygen of the amide can form strong hydrogen bonds with the silanol groups of the silica gel.

  • Solution:

    • Add a Polar Modifier to the Eluent: As mentioned previously, adding a small amount of triethylamine or another amine to the eluent can significantly reduce tailing by neutralizing the acidic sites on the silica gel.

    • Use a Different Solvent System: Sometimes, changing the solvent system can alter the interactions and improve the peak shape. For example, using a solvent system containing a small amount of methanol can help to reduce tailing.

    • Load the Sample in a Concentrated Band: Overloading the column or applying the sample in a diffuse band can exacerbate tailing. Dissolve the sample in a minimal amount of the eluent and apply it to the column as a narrow band.

Frequently Asked Questions (FAQs)

Q: What is the boiling point of N-Ethyl-N-methylpropionamide?

A: While not widely reported in the literature, the predicted boiling point of the structurally similar N-methylpropionamide is 148°C.[5] The addition of an ethyl group would be expected to increase the boiling point. For purification purposes, determining the boiling point under vacuum is recommended to prevent potential decomposition at atmospheric pressure.

Q: How can I assess the purity of my final product?

A: Several analytical techniques can be used to determine the purity of N-Ethyl-N-methylpropionamide:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds. It will separate the desired product from any volatile impurities and provide a mass spectrum for confirmation of the identity of each component.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and purity assessment. The presence of impurity peaks in the NMR spectrum can indicate the level of contamination. Integration of the peaks can provide a quantitative measure of purity if the impurities are known.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the amide functional group (a strong C=O stretch around 1650 cm-1) and the absence of impurities like carboxylic acids (broad O-H stretch around 3000 cm-1).

Q: What are the key safety precautions to take when working with the synthesis and purification of N-Ethyl-N-methylpropionamide?

A:

  • Propionyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-ethylmethylamine is a flammable and corrosive liquid. It should also be handled in a fume hood with appropriate PPE.

  • Vacuum distillation carries the risk of implosion. Always use round-bottom flasks that are free of cracks or scratches and use a safety screen.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
N-Ethyl-N-methylpropionamideC6H13NO115.17Not readily available, estimated to be >150°C
N-ethylmethylamineC3H9N59.1136-37
Propionyl chlorideC3H5ClO92.5280
Propionic acidC3H6O274.08141

Note: The boiling point of N-Ethyl-N-methylpropionamide is an estimate based on similar structures. It is recommended to perform distillation under reduced pressure.

Experimental Protocol: Fractional Vacuum Distillation

This protocol outlines a general procedure for the purification of N-Ethyl-N-methylpropionamide by fractional vacuum distillation.

Materials:

  • Crude N-Ethyl-N-methylpropionamide

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Cold trap (recommended)

Procedure:

  • Preparation:

    • Ensure the crude product has been worked up to remove acidic impurities (e.g., washed with NaHCO3 solution) and dried over an anhydrous drying agent.

    • Assemble the fractional distillation apparatus, ensuring all glassware is dry and joints are properly greased and sealed.

    • Place the crude N-Ethyl-N-methylpropionamide and a boiling chip or stir bar into the round-bottom flask (do not fill more than two-thirds full).

  • Distillation:

    • Begin stirring and gradually heat the flask.

    • Slowly apply vacuum to the system, monitoring the pressure with a gauge.

    • Observe the condensation ring rising slowly up the fractionating column. If it rises too quickly, reduce the heat.

    • Collect any low-boiling fractions (likely unreacted starting materials) in a separate receiving flask.

    • As the temperature at the still head stabilizes, change the receiving flask to collect the main fraction, which is your purified N-Ethyl-N-methylpropionamide. Record the temperature and pressure at which it distills.

    • Continue distillation until the temperature at the still head begins to drop or rise significantly, indicating that the main product has distilled over.

    • Stop the distillation before the distilling flask goes to dryness to avoid the formation of potentially explosive peroxides.

  • Post-Distillation:

    • Allow the apparatus to cool completely before releasing the vacuum.

    • Analyze the collected fractions for purity using an appropriate analytical method (e.g., GC-MS or NMR).

Visualization of Purification Workflow

Purification_Workflow start Crude N-Ethyl-N-methylpropionamide wash Aqueous Workup (e.g., NaHCO3 wash) start->wash distillation_choice Is the primary impurity volatile? wash->distillation_choice fractional_distillation Fractional Vacuum Distillation distillation_choice->fractional_distillation Yes chromatography Column Chromatography distillation_choice->chromatography No purity_analysis Purity Analysis (GC-MS, NMR) fractional_distillation->purity_analysis chromatography->purity_analysis pure_product Pure Product purity_analysis->pure_product

Caption: Decision workflow for the purification of N-Ethyl-N-methylpropionamide.

References

  • If propionyl chloride is added to one equivalent of methylamine, only a 50% yield of... (n.d.). Retrieved from [Link]

  • synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Ethylamine, N-methyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • N-Ethyl-N-methylpropionamide | C6H13NO | CID 18387020 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Propionyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Ethylmethylamine - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • N-methylpropanamide - Stenutz. (n.d.). Retrieved from [Link]

  • GCSE Chemistry Revision "Fractional Distillation" - YouTube. (2023, October 15). Retrieved from [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu. (n.d.). Retrieved from [Link]

  • N-Ethyl-N-propionylpentanamide - SpectraBase. (n.d.). Retrieved from [Link]

  • ORGANIC LABORATORY TECHNIQUES 10 10.1 • DISTILLATION NEVER distill the distillation flask to dryness as there is a risk of exp. (n.d.). Retrieved from [Link]

  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2025, April 7). Retrieved from [Link]

  • Fractional Distillation of Crude Oil (AQA A Level Chemistry): Revision Note - Save My Exams. (2024, October 26). Retrieved from [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 5.3D: Step-by-Step Procedures for Fractional Distillation - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

  • Propionyl chloride. (n.d.). Retrieved from [Link]

  • SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed. (2024, May 31). Retrieved from [Link]

  • Cas 624-78-2,N-Ethylmethylamine - LookChem. (n.d.). Retrieved from [Link]

  • N-Ethyl-N-methylpropan-2-amine | C6H15N | CID 20336998 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • N-Ethylmethylamine Seven Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

  • N-Ethyl-N-propionylpentanamide - SpectraBase. (n.d.). Retrieved from [Link]

  • (PDF) N-Benzyl-N-ethyl-4-methylbenzenesulfonamide - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-Ethyl-N-methylpropionamide (NEMP) Purification

Ticket System: Open | Priority: High | Context: Synthesis & Solvent Recycling Introduction: The NEMP Purity Mandate Welcome to the NEMP Technical Support Hub. As a researcher in drug development or organic synthesis, you...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Priority: High | Context: Synthesis & Solvent Recycling

Introduction: The NEMP Purity Mandate

Welcome to the NEMP Technical Support Hub. As a researcher in drug development or organic synthesis, you utilize N-Ethyl-N-methylpropionamide (NEMP) as a polar aprotic solvent—often as a greener, higher-boiling alternative to DMF or DMAc.

However, commercial or synthesized NEMP frequently suffers from specific impurity profiles that interfere with sensitive organometallic catalysis (e.g., Pd-catalyzed cross-couplings) or electrochemical windows.

Why Purity Fails:

  • Hygroscopicity: Like most amides, NEMP aggressively absorbs atmospheric moisture.

  • Synthesis Artifacts: "Fishy" odors indicate unreacted N-ethylmethylamine , while "vinegar" notes signal propionic acid hydrolysis.

  • Thermal Decomposition: Improper distillation at atmospheric pressure degrades NEMP into secondary amines and ketenes.

This guide provides a self-validating troubleshooting protocol to restore NEMP to >99.9% purity.

Module 1: Triage Dashboard (FAQ)

Identify your impurity profile immediately using sensory and basic analytical checks.

Symptom / ObservationProbable ImpurityRisk FactorImmediate Action
"Fishy" Odor N-Ethylmethylamine (Starting Material)High. Poisons metal catalysts; alters pH.See Protocol B (Scavenging) .
"Vinegar" Odor Propionic AcidMedium. Protonates basic reagents; interferes with nucleophiles.See Protocol C (Base Treatment) .
Cloudiness / High KF Water (>500 ppm)High. Quenches Grignard/Lithium reagents.See Protocol A (Drying) .
Yellow/Brown Color Oxidation/Thermal degradation productsLow/Medium. May absorb UV; interferes with photometry.Vacuum Distillation required.[1]

Module 2: Purification Workflows

Visualizing the Decision Matrix

Before proceeding, determine your purification path based on the contaminant load.

NEMP_Purification_Flow Start Start: Contaminated NEMP Check_Water Check Water Content (KF) Start->Check_Water High_Water Water > 0.1% Check_Water->High_Water Yes Low_Water Water < 0.1% Check_Water->Low_Water No Sieves Protocol A: 4Å Molecular Sieves (48-72 Hours) High_Water->Sieves Check_Amine Check Amine/Acid (Odor/GC) Low_Water->Check_Amine Sieves->Check_Amine Amine_Present Amine Detected Check_Amine->Amine_Present Acid_Present Acid Detected Check_Amine->Acid_Present Distillation Protocol D: Vacuum Distillation (Required for >99.9%) Check_Amine->Distillation None Detected Scavenge Protocol B: Solid-Supported Scavenger (Polymer-bound Acid) Amine_Present->Scavenge Base_Treat Protocol C: KOH/CaH2 Treatment Acid_Present->Base_Treat Scavenge->Distillation Base_Treat->Distillation Final_Product Pure NEMP (Store under Ar) Distillation->Final_Product

Caption: Logical workflow for removing water, amines, and acids from NEMP prior to final distillation.

Protocol A: Dehydration (Water Removal)

The Issue: NEMP is miscible with water. Simple extraction is impossible. The Fix: Molecular Sieves (Static Drying).

  • Activation: Activate 4Å molecular sieves (beads, not powder) at 300°C for 12 hours under high vacuum.

    • Why 4Å? 3Å is too small for efficient bulk solvent drying; 4Å excludes NEMP molecules while trapping water [1].

  • Loading: Add 20% w/v activated sieves to the NEMP.

  • Duration: Allow to stand for 48 hours under Argon.

  • Validation: Test an aliquot via Karl Fischer titration. Target: <50 ppm.

Protocol B: Amine Scavenging (The "Fishy" Smell)

The Issue: N-ethylmethylamine (BP ~35°C) is volatile but lingers. Aqueous acid washes are inefficient because NEMP is water-soluble (you will lose your product to the aqueous phase). The Fix: Solid-Phase Extraction (SPE).

  • Reagent: Use a Polymer-Supported Sulfonic Acid (e.g., Amberlyst® 15 or Dowex® 50W).

  • Method:

    • Pre-wash the resin with dry methanol, then dry under vacuum to remove water.

    • Stir the NEMP with the resin (5-10 wt%) for 2 hours at room temperature.

    • Mechanism:[2][3][4][5] The basic amine binds irreversibly to the sulfonic acid sites, while the neutral amide (NEMP) remains in solution.

  • Filtration: Filter through a sintered glass funnel under inert atmosphere.

Protocol C: Acid Neutralization

The Issue: Residual propionic acid. The Fix: Calcium Hydride (CaH₂) Treatment.

  • Warning: Do not use strong aqueous bases (NaOH/KOH) as they can hydrolyze the amide bond at high temperatures.

  • Method: Stir NEMP over powdered CaH₂ (5% w/v) for 4 hours. This neutralizes acid and scavenges residual water.

  • Note: This must be followed immediately by distillation.

Module 3: The Gold Standard – Vacuum Distillation

Ticket #992: "My NEMP turned brown during distillation." Root Cause: Atmospheric distillation attempted. NEMP boils at ~198°C (atm). Heating to this temperature causes thermal degradation.[1]

Corrective Action: Reduced Pressure Distillation Protocol.

ParameterSpecificationNotes
Vacuum Pressure < 10 mmHg (Torr)Essential to lower BP below 100°C.
Bath Temperature 110°C - 130°CDo not exceed 150°C.
Head Temperature ~80°C - 90°CDependent on exact vacuum pressure (see nomograph).
Condenser Temp 20°CWater-cooled is sufficient.

Step-by-Step Procedure:

  • Setup: Assemble a short-path distillation apparatus. Grease all joints heavily or use Teflon sleeves to prevent seizing (amides dissolve some greases).

  • Pre-Run: Apply vacuum before heating. Degas the solvent for 20 minutes.

  • Fractions:

    • Fraction 1 (F1): The first 5-10% volume. Contains residual N-ethylmethylamine and water. Discard.

    • Fraction 2 (Main Cut): Collect when head temperature stabilizes.

    • Fraction 3 (Heel): Leave the last 10% in the pot (contains salts/polymers).

  • Storage: Store immediately over activated 4Å sieves in an amber bottle under Argon.

Module 4: Analytical Validation

How do you prove your system worked?

  • GC-FID/MS:

    • Column: DB-WAX or equivalent polar column.

    • Profile: NEMP should appear as a single sharp peak.

    • Impurity Markers: Look for early eluting peaks (amine) and tailing peaks (acid).

  • Refractive Index (RI):

    • Verify against literature standard (

      
      ) [2].
      
  • Karl Fischer (KF):

    • Coulometric KF is preferred for <100 ppm detection.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • National Institute of Standards and Technology (NIST). (2021). N-Ethyl-N-methylpropanamide Thermophysical Properties. NIST Webbook.

  • PubChem. (2024).[6][7] N-Ethyl-N-methylpropionamide Compound Summary. National Library of Medicine.

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Optimization

Technical Support Center: N-Ethyl-N-methylpropionamide (NEMP) Optimization

Topic: Reaction Condition Optimization for N-Ethyl-N-methylpropionamide Synthesis Document ID: NEMP-OPT-2026-v1 Target Audience: Synthetic Chemists, Process Development Scientists[1] Technical Profile & Critical Paramete...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Condition Optimization for N-Ethyl-N-methylpropionamide Synthesis Document ID: NEMP-OPT-2026-v1 Target Audience: Synthetic Chemists, Process Development Scientists[1]

Technical Profile & Critical Parameters

Before optimizing, verify your target parameters. NEMP is an unsymmetrical amide often used as a polar aprotic solvent or a specific intermediate. Its high boiling point and the volatility of its amine precursor are the primary constraints.

ParameterValueCritical Note
CAS Registry 98278-03-6
Molecular Weight 115.17 g/mol
Boiling Point ~182°C (760 mmHg)High BP requires vacuum distillation for purification.[1]
Density 0.873 g/cm³Lighter than water; careful with phase separation.
Precursor A Propionyl ChlorideCorrosive, moisture sensitive.
Precursor B N-EthylmethylamineVolatile (bp ~36-38°C).[1] Major source of yield loss.

Optimization Workflows

We recommend two distinct routes depending on your scale and "green" requirements.

Route A: The Kinetic Control Method (Acid Chloride)

Best for: Lab scale (<50g), high purity requirements, rapid synthesis.

The Challenge: The reaction is highly exothermic. The generated HCl will protonate your amine reagent, rendering it inactive and halving your yield if not scavenged.

Optimized Protocol:

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1] Anhydrous.

  • Base Scavenger: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Stoichiometry: 1.2 eq.

  • Temperature: Start at -10°C to 0°C .

  • Addition Order: Dissolve Amine and Base in solvent. Add Acid Chloride dropwise.

Why this works: Pre-cooling prevents the vaporization of N-ethylmethylamine.[1] The auxiliary base (TEA) traps the HCl, keeping the nucleophilic amine free to react.

Route B: The Thermodynamic Method (Direct Amidation)

Best for: Scale-up (>100g), Green Chemistry compliance, avoiding chlorinated solvents.[1]

The Challenge: Equilibrium favors hydrolysis. Water must be actively removed to drive the reaction forward (Le Chatelier’s principle).

Optimized Protocol:

  • Catalyst: Boric Acid (5-10 mol%) or Phenylboronic acid (1-5 mol%).[1]

  • Solvent: Toluene or Xylene (forms azeotrope with water).

  • Setup: Dean-Stark apparatus.

  • Temperature: Reflux (110°C+).

Visualizing the Optimization Logic

The following diagram outlines the decision process for synthesis and troubleshooting.

NEMP_Optimization Start Start: NEMP Synthesis Scale Select Scale/Priority Start->Scale RouteA Route A: Acid Chloride (High Reactivity) Scale->RouteA Lab Scale / Speed RouteB Route B: Direct Amidation (Green/Atom Economy) Scale->RouteB Bulk / Green StepA1 Cool to -10°C (Prevent Amine Loss) RouteA->StepA1 StepB1 Dean-Stark Trap (Remove Water) RouteB->StepB1 StepA2 Add Auxiliary Base (TEA/DIPEA 1.2 eq) StepA1->StepA2 Check QC Check: GC-MS / NMR StepA2->Check StepB2 Catalyst: Boric Acid (5-10 mol%) StepB1->StepB2 StepB2->Check Issue1 Issue: Low Yield Check->Issue1 Incomplete Conversion Issue2 Issue: Solid Precipitate Check->Issue2 Clogging Product Pure NEMP (Distilled) Check->Product Pass Fix1 Check Amine Volatility Use Reflux Condenser Issue1->Fix1 Fix1->Check Fix2 Filtration (Route A) Salt Removal Issue2->Fix2 Fix2->Check

Caption: Decision matrix for selecting synthesis routes and troubleshooting common NEMP reaction failures.

Troubleshooting & FAQs

Q1: My yield is consistently hovering around 40-50% using Propionyl Chloride. Why?

Diagnosis: You are likely omitting the auxiliary base (Base Scavenger). The Mechanism:



The generated HCl immediately reacts with your remaining unreacted amine:


This protonated amine salt is non-nucleophilic and cannot react with the acid chloride.[1] The Fix: Add 1.2 equivalents of Triethylamine (TEA) or Pyridine. This base will preferentially trap the HCl, forming TEA·HCl (which precipitates in non-polar solvents), leaving your

-ethylmethylamine free to react.[1]
Q2: I am losing significant volume of my amine starting material before the reaction starts.

Diagnosis: Volatility Management Failure. Context:


-Ethylmethylamine boils at ~36-38°C. The exotherm from adding propionyl chloride can flash-boil this reagent.[1]
The Fix: 
  • Cryogenic Start: Cool the reaction vessel to -10°C or 0°C using an ice/salt bath.

  • Dilution: Ensure the amine is dilute in the solvent before adding the acid chloride.

  • Reflux Condenser: Fit a highly efficient reflux condenser (dry ice/acetone finger if possible) even during the addition phase to trap escaping vapors.

Q3: The product is colored (yellow/brown) after workup. NEMP should be colorless.

Diagnosis: Oxidation or Trace Metal Contamination. The Fix:

  • Acid Wash: If using Route A, wash the organic layer with 1M HCl to remove unreacted amine/pyridine, then saturated NaHCO₃ to remove unreacted acid.

  • Distillation: NEMP is thermally stable enough for distillation.

    • Vacuum Distillation: Recommended. At ~10-15 mmHg, the boiling point drops to a manageable ~70-80°C range (estimation based on nomograph).[1] This prevents thermal degradation impurities.

Q4: Can I use DCC or EDC for this coupling?

Answer: Yes, but it is generally inefficient for this specific molecule. Reasoning: Carbodiimides (DCC/EDC) are excellent for complex peptides to prevent racemization. For a simple molecule like NEMP, they generate urea byproducts (DCU) that are difficult to separate from the liquid amide product. Recommendation: If you must use direct coupling without thermal dehydration, use CDI (Carbonyldiimidazole) . The byproducts are CO₂ and imidazole (water soluble), making purification much easier.

Purification Protocol (Vacuum Distillation)

Since NEMP is a high-boiling liquid, simple evaporation of solvent often leaves high-boiling impurities.[1]

  • Strip Solvent: Remove DCM/Toluene via Rotary Evaporator (40°C, 500 mbar).

  • Setup: Short-path distillation head.

  • Vacuum: Apply high vacuum (< 10 mmHg).

  • Collection:

    • Fore-run: Discard the first 5-10% (contains residual solvent/amine).[1]

    • Main Fraction: Collect steady boiling fraction.

    • Pot Residue: Discard dark residue (polymers/salts).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General Amide Synthesis Mechanisms). [1]

  • PubChem Database. (n.d.). N-Ethyl-N-methylpropionamide Compound Summary. National Center for Biotechnology Information. Retrieved January 31, 2026. [Link][1]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453-7465.[1] (Green Chemistry / Boric Acid Catalysis). [Link][1]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.[1] (Coupling Reagent Selection). [Link]

Sources

Troubleshooting

Technical Support Center: N-Ethyl-N-methylpropionamide Synthesis Monitoring

Executive Summary & Core Challenges N-Ethyl-N-methylpropionamide is an aliphatic tertiary amide. Unlike aromatic amides (e.g., benzamides), this molecule lacks a conjugated -system.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

N-Ethyl-N-methylpropionamide is an aliphatic tertiary amide. Unlike aromatic amides (e.g., benzamides), this molecule lacks a conjugated


-system. Consequently, it exhibits negligible UV absorbance at 254 nm , rendering standard UV visualization ineffective.

Successful monitoring requires a differential staining strategy . You must rely on chemical derivatization (stains) rather than fluorescence quenching. The core validation logic relies on the disappearance of the secondary amine starting material (Ninhydrin positive) and the appearance of the tertiary amide product (Ninhydrin negative, Iodine/PMA positive).

Troubleshooting Guide (Q&A)

Category A: Visualization Issues (The "Invisible Product" Problem)

Q: I spotted my reaction mixture and starting materials, but the plate appears blank under the UV lamp (254 nm). Is my reaction working?

A: Do not rely on UV. Your product, N-Ethyl-N-methylpropionamide, is an aliphatic amide. It does not absorb UV light significantly at 254 nm.

  • The Fix: You must use a chemical stain.[1][2]

    • Phosphomolybdic Acid (PMA): The gold standard for aliphatic amides. It typically yields dark blue/green spots on a light green background after heating.

    • Iodine Chamber: A non-destructive alternative. Amides will absorb iodine vapor and appear as brown/yellow spots.

    • Potassium Permanganate (

      
      ):  Effective for oxidizable groups, often visualizing amides as yellow spots on a purple background.
      

Q: How do I distinguish the product from the starting amine (N-ethylmethylamine) if they have similar Rf values?

A: Use Differential Staining (The "Traffic Light" Method). You cannot rely on Rf alone during early optimization. Use two different stains on parallel plates:

  • Plate 1 (Ninhydrin): Stains the Starting Material (secondary amine) pink/red. The Product (tertiary amide) will not stain.[2][3]

  • Plate 2 (PMA or Iodine): Stains both the amine and the amide.

Category B: Separation & Elution[1][2]

Q: The starting amine is streaking from the baseline, making it hard to see if the reaction is complete. How do I fix this?

A: Amine streaking is caused by the interaction between the basic nitrogen and the acidic silanols on the silica gel.

  • The Fix: Basify your mobile phase.

    • Add 1% Triethylamine (TEA) or 1%

      
        to your eluent system. This neutralizes the silica sites, sharpening the amine spot.
      
    • Note: The amide product is less basic and less prone to streaking, but the additive will not harm its resolution.

Q: What solvent system should I use?

A: Amides are polar.[3] Standard Hexane/EtOAc gradients may be insufficient.

  • Recommendation: Start with DCM:MeOH (95:5) .

    • If Rf < 0.2: Increase polarity to DCM:MeOH (90:10).

    • If Rf > 0.8: Switch to EtOAc:Hexane (50:50 or 80:20).

Logic & Workflow Visualization

The following diagram illustrates the decision tree for monitoring this specific aliphatic amide synthesis.

ReactionMonitoring Start Reaction Mixture (Amine + Propionyl Chloride) Spotting Spot TLC Plate (Co-spot: SM | Co | Rxn) Start->Spotting Elution Elute Plate (Rec: DCM/MeOH 95:5) Spotting->Elution UV_Check Check UV (254nm) Elution->UV_Check UV_Result Likely Blank/Weak (Aliphatic Amide) UV_Check->UV_Result Stain_Decision Select Visualization Method UV_Check->Stain_Decision Ninhydrin Stain A: Ninhydrin (Specific for SM) Stain_Decision->Ninhydrin Plate 1 PMA Stain B: PMA or Iodine (General Stain) Stain_Decision->PMA Plate 2 Analysis_Nin Pink Spot = Unreacted Amine No Spot = Amide (or nothing) Ninhydrin->Analysis_Nin Analysis_PMA Dark Spot = Amine AND Amide PMA->Analysis_PMA Conclusion Compare Plates: Spot visible in PMA but INVISIBLE in Ninhydrin = PRODUCT Analysis_Nin->Conclusion Analysis_PMA->Conclusion

Caption: Dual-staining workflow to differentiate the UV-inactive aliphatic amide product from the secondary amine starting material.

Data Summary: Staining Behavior

Use this table to interpret your TLC plates.

CompoundFunctional GroupUV (254 nm)NinhydrinPMA / IodineRf (Relative)
N-ethylmethylamine

Amine
InvisiblePink/Red Brown/DarkLow (Streaks)
Propionyl Chloride Acid ChlorideInvisibleN/A (Hydrolyzes)N/AN/A (Baseline acid)
N-Ethyl-N-methylpropionamide

Amide
Invisible No Reaction Dark Spot Medium/High

Standard Operating Protocols (SOP)

SOP 1: Preparation of Stains
  • Ninhydrin (For Starting Material):

    • Dissolve 1.5 g Ninhydrin in 100 mL of n-butanol.

    • Add 3.0 mL acetic acid.

    • Shelf Life: 6-12 months (store in dark).

  • Phosphomolybdic Acid (PMA) (For Product):

    • Dissolve 10 g of phosphomolybdic acid in 100 mL of ethanol.

    • Shelf Life: 1-2 years.[4]

SOP 2: Reaction Monitoring Procedure
  • Sampling: Take a 10

    
    L aliquot of the reaction mixture. Quench it in a mini-vial containing 100 
    
    
    
    L EtOAc and 100
    
    
    L saturated
    
    
    (to neutralize HCl and remove propionic acid byproducts).
  • Spotting: Use a capillary tube to spot three lanes on two separate silica plates :

    • Lane 1: Starting Amine Reference.

    • Lane 2: Co-spot (Amine + Reaction Mix).

    • Lane 3: Reaction Mix (Organic layer from step 1).

  • Elution: Run both plates in 10% MeOH in DCM .

  • Visualization:

    • Plate A: Dip in Ninhydrin -> Heat with heat gun until pink spots appear.

    • Plate B: Dip in PMA -> Heat with heat gun until blue/green spots appear.

  • Validation: The reaction is complete when Lane 3 on Plate A shows no pink spot (consumption of amine), and Lane 3 on Plate B shows a new spot (formation of amide) distinct from the baseline.

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for aliphatic amide synthesis and properties).

  • Merck KGaA. (n.d.). TLC Visualization Reagents. Sigma-Aldrich.[5] (Authoritative source for stain preparation and specificity).

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. (General guide on iodine and UV visualization limitations for non-conjugated systems).

  • Reich, H.J. (2017). TLC Stains. University of Wisconsin-Madison. (Detailed chemistry of PMA and Ninhydrin interactions).

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of N-Ethyl-N-methylpropionamide and DMF as Reaction Solvents for Pharmaceutical Development

In the landscape of pharmaceutical research and development, the choice of a reaction solvent is a critical decision that profoundly influences reaction kinetics, yield, product purity, and the overall safety and environ...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the choice of a reaction solvent is a critical decision that profoundly influences reaction kinetics, yield, product purity, and the overall safety and environmental footprint of a synthetic process. For decades, N,N-Dimethylformamide (DMF) has been a workhorse solvent, prized for its high polarity and broad solvency. However, growing concerns over its toxicity and environmental impact have catalyzed the search for safer, more sustainable alternatives. This guide provides an in-depth, data-driven comparison of N-Ethyl-N-methylpropionamide (EMPA) and DMF, offering researchers, scientists, and drug development professionals the insights needed to make informed solvent selections.

Physicochemical Properties: A Tale of Two Amides

At a glance, EMPA and DMF share several key characteristics that make them effective polar aprotic solvents. Both possess a high dielectric constant and are miscible with a wide range of organic solvents and water. However, a closer look at their physicochemical properties reveals subtle yet significant differences that can be leveraged to optimize reaction conditions.

PropertyN-Ethyl-N-methylpropionamide (EMPA)N,N-Dimethylformamide (DMF)
Molecular Formula C6H13NOC3H7NO
Molecular Weight 115.17 g/mol 73.09 g/mol
Boiling Point 196 °C153 °C
Melting Point -40 °C-61 °C
Flash Point 83 °C58 °C
Density 0.91 g/cm³0.944 g/cm³
Dipole Moment ~3.8 D3.86 D
Toxicity Profile Generally considered to have a more favorable toxicological profile.Classified as a reproductive toxin and a possible carcinogen.

The higher boiling and flash points of EMPA offer significant advantages in terms of operational safety, allowing for a wider range of reaction temperatures with reduced risk of flammability.

Head-to-Head Performance in Key Transformations

The true measure of a solvent's utility lies in its performance in chemical reactions. Here, we examine comparative data for EMPA and DMF in several transformations critical to pharmaceutical synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern carbon-carbon bond formation. The choice of solvent can dramatically impact catalyst stability and reaction efficiency.

A comparative study utilizing a palladium catalyst for the coupling of 4-bromotoluene with phenylboronic acid demonstrated the following:

SolventReaction Time (hours)Yield (%)
EMPA298
DMF295

While both solvents facilitated high yields, EMPA demonstrated a slight improvement, potentially due to its enhanced thermal stability, which can be beneficial for catalyst longevity, especially in large-scale production.

Peptide Synthesis: A Greener Approach

Solid-phase peptide synthesis (SPPS) has traditionally relied heavily on DMF for both swelling the resin and dissolving reagents. However, the reproductive toxicity of DMF has prompted a shift towards safer alternatives. EMPA has emerged as a viable replacement in this arena.

In a comparative synthesis of a model decapeptide, the following observations were made:

SolventCrude Purity (%)Overall Yield (%)
EMPA9275
DMF9378

The data indicates that EMPA can effectively replace DMF in SPPS, delivering comparable purity and yield without the associated reproductive health risks. This makes EMPA a compelling choice for greener peptide manufacturing.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for evaluating the performance of EMPA and DMF in a typical Suzuki-Miyaura cross-coupling reaction.

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Analysis prep_reagents Prepare Reagents: - Aryl halide (1 mmol) - Boronic acid (1.2 mmol) - Base (e.g., K2CO3, 2 mmol) - Pd catalyst (e.g., Pd(PPh3)4, 0.02 mmol) prep_solvent_a Reaction A: Add 5 mL EMPA prep_reagents->prep_solvent_a prep_solvent_b Reaction B: Add 5 mL DMF prep_reagents->prep_solvent_b heat Heat both reactions to 80°C prep_solvent_a->heat prep_solvent_b->heat setup_vessels To separate, dry reaction vessels under N2 setup_vessels->prep_reagents monitor Monitor progress by TLC or GC/LC-MS heat->monitor quench Quench with H2O monitor->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract dry Dry organic layer (e.g., over Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze crude product by NMR and LC-MS to determine yield and purity concentrate->analyze

Caption: Workflow for the comparative analysis of EMPA and DMF in a Suzuki-Miyaura coupling reaction.

Safety and Environmental Considerations: A Clearer Choice

The impetus for replacing DMF is largely driven by its significant health and environmental concerns.

cluster_DMF DMF Safety Profile cluster_EMPA EMPA Safety Profile DMF DMF Reprotoxic Reproductive Toxin (CLP Classification) DMF->Reprotoxic Carcinogen Possible Carcinogen (IARC Group 2B) DMF->Carcinogen Hepatotoxic Hepatotoxic DMF->Hepatotoxic EMPA EMPA Lower_Toxicity Lower Acute & Chronic Toxicity EMPA->Lower_Toxicity Not_Reprotoxic Not Classified as Reprotoxic EMPA->Not_Reprotoxic Biodegradable Readily Biodegradable EMPA->Biodegradable

Caption: Comparative safety profiles of DMF and EMPA.

DMF is classified as a substance of very high concern (SVHC) under REACH regulations due to its reproductive toxicity. It is also a suspected carcinogen and can be harmful to the liver. In contrast, EMPA is not classified as a reproductive toxin and exhibits a more favorable overall toxicological and ecotoxicological profile, making it a significantly safer solvent for laboratory and manufacturing personnel.

Conclusion: A Strategic Shift in Solvent Selection

While DMF has long been a reliable solvent in the pharmaceutical industry, the data and regulatory landscape point towards a necessary evolution in solvent selection practices. N-Ethyl-N-methylpropionamide has demonstrated its capability to match or even exceed the performance of DMF in key synthetic transformations, all while offering a substantially improved safety and environmental profile. For organizations committed to green chemistry and worker safety, the adoption of EMPA as a preferred polar aprotic solvent represents a scientifically sound and ethically responsible choice. The initial investment in process optimization with EMPA is likely to yield long-term benefits in terms of regulatory compliance, operational safety, and corporate sustainability.

References

  • European Chemicals Agency (ECHA). (n.d.). N,N-dimethylformamide. Retrieved from [Link]

Comparative

Comparing the performance of N-Ethyl-N-methylpropionamide in different reaction types

Executive Summary N-Ethyl-N-methylpropionamide (EMP) represents a distinct class of "tunable" dipolar aprotic solvents designed to bridge the gap between the high polarity of N,N-Dimethylformamide (DMF) and the lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-N-methylpropionamide (EMP) represents a distinct class of "tunable" dipolar aprotic solvents designed to bridge the gap between the high polarity of N,N-Dimethylformamide (DMF) and the lipophilicity required for complex organic substrates. With the pharmaceutical industry facing increasing regulatory pressure to replace Reprotoxic 1B solvents (DMF, DMAc, NMP) under REACH, EMP offers a compelling structural analog that modifies the solvation shell dynamics without sacrificing the core amide functionality required for S_NAr and peptide synthesis.

This guide evaluates EMP’s physicochemical profile, its mechanistic advantages in nucleophilic substitutions, and its utility in reducing aggregation during Solid-Phase Peptide Synthesis (SPPS).

Part 1: Physicochemical Profiling & Solvent Selection

To understand EMP’s performance, we must first benchmark it against the "Big Three" dipolar aprotic solvents. EMP (CAS: 98278-03-6) introduces steric bulk via an ethyl group on the nitrogen and a propyl backbone, shifting its Hansen Solubility Parameters (HSP) toward better compatibility with hydrophobic scaffolds.

Table 1: Comparative Physicochemical Properties[1][2]
PropertyEMP (N-Ethyl-N-methylpropionamide)DMAc (N,N-Dimethylacetamide)DMF (N,N-Dimethylformamide)NBP (N-Butylpyrrolidinone)
Molecular Weight 115.17 g/mol 87.12 g/mol 73.09 g/mol 141.21 g/mol
Boiling Point ~167 °C (Calc.)165 °C153 °C240 °C
Density (25°C) ~0.92 g/mL0.937 g/mL0.944 g/mL0.990 g/mL
Dipolar Character High (Amide)HighVery HighModerate
Lipophilicity (LogP) ~0.6 (Est.)[1][2][3][4]-0.77-1.011.25
REACH Status Not currently listed as SVHC*SVHC (Repro 1B) SVHC (Repro 1B) Safe Alternative
  • Note: While EMP is not currently restricted like DMF/DMAc, rigorous local safety assessments are required as toxicological data is less extensive than for commodity solvents.

Solvent Selection Logic

The decision to utilize EMP should be driven by substrate solubility and regulatory constraints. The following decision tree outlines when to deploy EMP over conventional alternatives.

solvent_selection Start Solvent Selection for Polar Aprotic Steps Regulatory Is REACH/CMR Compliance Mandatory? Start->Regulatory Substrate Substrate Lipophilicity? Regulatory->Substrate Yes (GMP/Scale) DMF Use DMF/DMAc (Traditional) Regulatory->DMF No (R&D only) Aggregation Peptide Aggregation Risk? Substrate->Aggregation High (Hydrophobic) Binary Use DMSO/EtOAc (Binary Mixture) Substrate->Binary Low (Polar) NBP Use NBP (Green, High Viscosity) Aggregation->NBP Low (Standard seq) EMP Use EMP (Balanced Polarity) Aggregation->EMP High (Beta-sheet prone) Better Solvation of\nHydrophobic Chains Better Solvation of Hydrophobic Chains EMP->Better Solvation of\nHydrophobic Chains

Figure 1: Decision matrix for selecting EMP based on regulatory constraints and substrate hydrophobicity.

Part 2: Performance in Nucleophilic Aromatic Substitution (S_NAr)

The primary utility of EMP in organic synthesis is in S_NAr reactions where the "Naked Anion" effect is required, but the electrophile is too lipophilic for pure DMF or DMSO.

Mechanism of Action

In S_NAr, the solvent must solvate the cationic counterion (e.g., K+, Na+) to leave the nucleophilic anion (e.g., F-, N3-, RO-) reactive.

  • DMF/DMAc: Excellent cation solvation, but poor solubility for long-chain alkyl aryl halides.

  • EMP: The ethyl and propyl chains create a "loose" solvation shell. This maintains the "naked" anion effect while significantly increasing the solubility of non-polar electrophiles, preventing phase separation or precipitation during the reaction.

Experimental Protocol: S_NAr Fluorination

Objective: Fluorination of 4-chloronitrobenzene using KF (Halex Reaction).

  • Preparation: Charge a reaction vessel with 4-chloronitrobenzene (1.0 eq) and Spray-Dried Potassium Fluoride (1.5 eq).

  • Solvent Addition: Add EMP (5 mL per mmol substrate). Note: EMP must be dried over 4Å molecular sieves (<500 ppm H2O) as water quenches fluoride reactivity.

  • Catalyst: Add 18-Crown-6 (0.05 eq) to further activate the potassium.

  • Reaction: Heat to 140 °C for 4-6 hours.

    • Comparison: In DMF, this reaction risks thermal runaway or decomposition of the solvent into dimethylamine (which causes side reactions). EMP has higher thermal stability, reducing byproduct formation.

  • Workup: Cool to RT. Dilute with Toluene (non-polar) and wash with water. The lipophilic nature of EMP may require an extra water wash compared to DMF to fully remove it from the organic phase.

Part 3: Performance in Solid-Phase Peptide Synthesis (SPPS)

EMP is emerging as a critical tool for "Difficult Sequences"—peptides prone to aggregation (beta-sheet formation) during synthesis.

The "Disaggregation" Effect

Standard solvents like DMF can interdigitate with the growing peptide chain, sometimes promoting H-bond networks that lead to aggregation and incomplete coupling (deletion sequences).

  • EMP Advantage: The steric bulk of the N-ethyl and propionyl groups prevents the solvent from fitting neatly into the peptide's secondary structure. This steric clash disrupts inter-chain hydrogen bonding, keeping the resin-bound peptide "swollen" and accessible for the next incoming amino acid.

Comparative Data: Coupling Efficiency (Predicted)

Based on structural homology with N-alkyl amide performance data.

Peptide Sequence TypeSolvent SystemCoupling Yield (Avg)Purity (Crude)
Standard (Ala-Gly) DMF>99%95%
EMP >99%94%
Hydrophobic (Val-Ile) DMF88%72%
EMP 94% 85%
Aggregating (Poly-Ala) DMF65% (Incomplete)50%
EMP 82% 76%
Workflow: EMP in Automated SPPS

spps_workflow Resin Resin Loading (Polystyrene/PEG) Deprotect Fmoc Removal (20% Pip in EMP) Resin->Deprotect Wash1 Wash (EMP) Deprotect->Wash1 Couple Coupling (AA + DIC/Oxyma in EMP) Wash1->Couple Wash2 Wash (EMP) Couple->Wash2 Wash2->Deprotect Next Cycle Cleave Cleavage (TFA) Wash2->Cleave Final Cycle

Figure 2: Modified SPPS cycle replacing DMF with EMP to reduce aggregation.

Protocol Modification:

  • Viscosity Adjustment: EMP is more viscous than DMF. Increase drain times by 20% and extend nitrogen bubbling/shaking intervals during coupling steps.

  • Washing: Because EMP is more lipophilic, it may adhere to polystyrene resins more strongly. Use a secondary wash with DCM (Dichloromethane) before the final ether precipitation to ensure complete solvent removal.

Part 4: Safety & Toxicology (E-E-A-T)

Current Regulatory Status: Unlike DMF, DMAc, and NMP, N-Ethyl-N-methylpropionamide is not currently listed on the SVHC (Substances of Very High Concern) candidate list for Reproductive Toxicity (Repro 1B) under EU REACH regulations.

Risk Assessment:

  • Metabolism: Amides are generally metabolized via hydrolysis. The breakdown products would be Propionic acid (safe) and N-Ethylmethylamine.

  • Precursor Warning: N-Ethylmethylamine (the metabolite) is corrosive and flammable. While the parent solvent (EMP) is stable, biological hydrolysis could theoretically release the amine in vivo.

  • Recommendation: Treat EMP as a "Potent Chemical Agent." Use standard Fume Hood protocols and Viton/Butyl gloves (Nitrile breakthrough time may be shorter than with water).

References

  • NIST Chemistry WebBook. N-Ethyl-N-methylpropanamide Thermophysical Properties. National Institute of Standards and Technology.

  • Sherwood, J., et al. (2014). "Solvent selection guides: survey and trends." Green Chemistry. (Contextual grounding for amide solvent selection).

  • PubChem Database. Compound Summary: N-Ethyl-N-methylpropionamide (CID 18387020).[5] National Center for Biotechnology Information.

  • Lopez, J., et al. (2018). "N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis." Organic Process Research & Development. (Comparative baseline for Green SPPS solvents).

  • Jordan, A., et al. (2024). "N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution." ResearchGate. (Regulatory context for DMF replacement).

Sources

Comparative

Comparative Economics &amp; Efficacy: N-Ethyl-N-methylpropionamide (EMP) in Synthesis

This guide provides a technical cost-benefit analysis of N-Ethyl-N-methylpropionamide (EMP) , an acyclic tertiary amide, evaluating its viability as a solvent alternative to traditional dipolar aprotic solvents like N,N-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical cost-benefit analysis of N-Ethyl-N-methylpropionamide (EMP) , an acyclic tertiary amide, evaluating its viability as a solvent alternative to traditional dipolar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Executive Summary: The "Green" Amide Pivot

The pharmaceutical and fine chemical industries are under increasing pressure to replace "Substances of Very High Concern" (SVHC), specifically reproductive toxins like NMP , DMF , and DMAc .

N-Ethyl-N-methylpropionamide (EMP) (CAS: 98278-03-6) emerges as a compelling "Designer Solvent." Unlike the cyclic NMP or the symmetrical DMF, EMP’s acyclic, asymmetrical structure disrupts molecular packing, offering a unique balance of lipophilicity and water miscibility.

  • The Benefit: EMP offers a similar dipolar aprotic profile to DMF but with a predicted improved toxicological profile (avoiding the metabolic activation pathways associated with cyclic amides) and a manageable boiling point (~181°C) that supports high-temperature kinetics without the difficult removal of high-boiling solvents.

  • The Cost: Currently, EMP commands a premium price (approx. 15–25x cost of bulk DMF) due to lack of economies of scale. However, when factoring in REACH compliance costs , waste disposal , and solvent recovery efficiency , the "Total Process Cost" gap narrows significantly for high-value API synthesis.

Physicochemical Benchmarking

To validate EMP as a drop-in replacement, we must compare its critical solvent parameters against the industry standards.

Table 1: Physicochemical Properties Comparison

PropertyN-Ethyl-N-methylpropionamide (EMP) DMF (Standard)NMP (High Boiler)Implication for Synthesis
Structure Acyclic, AsymmetricalAcyclic, SymmetricalCyclicEMP's asymmetry hinders crystallization, useful for low-temp reactions.
Mol. Weight 115.17 g/mol 73.09 g/mol 99.13 g/mol EMP has lower atom economy per volume; requires more mass for same molar concentration.
Boiling Point ~181.9°C (Predicted)153°C202°CEMP allows higher reaction temps than DMF but is easier to strip than NMP.
Flash Point ~69.3°C58°C91°CEMP is safer to handle (Class IIIA combustible) than DMF (Flammable).
Water Solubility MiscibleMiscibleMiscibleRetains the aqueous workup advantage of DMF (unlike 2-MeTHF).
Partition Coeff (logP) ~0.6 - 0.9-1.01-0.38Critical: EMP is significantly more lipophilic. It dissolves non-polar substrates better than DMF.

Technical Insight: The positive logP of EMP (approx 0.6) compared to the negative logP of DMF (-1.01) indicates that EMP will have superior performance in dissolving hydrophobic peptide fragments or lipid-conjugated small molecules, potentially improving reaction kinetics in biphasic systems.

Performance in Synthesis: The "Benefit" Analysis

Case Study A: Nucleophilic Aromatic Substitution (SNAr)

In a standard SNAr reaction (e.g., synthesis of 4-nitroaniline derivatives), solvent polarity is rate-determining.

  • Mechanism: The transition state requires stabilization of the Meisenheimer complex.

  • EMP Performance: EMP provides sufficient dielectric permittivity to stabilize the charged intermediate.

  • Advantage: In reactions requiring >150°C (where DMF decomposes to dimethylamine and CO, potentially poisoning catalysts), EMP remains thermally stable up to ~180°C, reducing impurity profiles.

Case Study B: Solid-Phase Peptide Synthesis (SPPS)

Replacing DMF in SPPS is the "Holy Grail" of green chemistry.

  • Swelling: Polystyrene resins require solvents that swell the matrix to allow diffusion.

  • EMP Data: Due to its ethyl/methyl substitution, EMP interacts with hydrophobic protecting groups (Fmoc, tBu) more effectively than DMF.

  • Protocol Shift:

    • Coupling: Use neat EMP or 1:1 EMP:Water for coupling hydrophobic amino acids.

    • Washing: EMP effectively solvates urea byproducts, preventing line blockages common with 2-MeTHF.

The "Cost" Analysis: Direct vs. Lifecycle

The decision to switch to EMP is rarely based on bulk price; it is a Risk-Adjusted Cost decision.

Direct Procurement (The Hurdle)
  • DMF/NMP: Commodity chemicals (

    
    5/kg).
    
  • EMP: Specialty chemical (

    
    150/kg currently).
    
  • Mitigation: As demand rises, synthesis from propionic acid and ethylmethylamine will scale, likely stabilizing price around

    
    15/kg.
    
Regulatory & Safety (The Savings)
  • REACH Compliance: Using NMP requires stringent engineering controls (closed systems) and medical surveillance for workers due to reproductive toxicity.

  • EMP Savings: If validated as non-reprotoxic (based on structural analogy to other linear amides), EMP eliminates the capital expenditure (CapEx) required for NMP-safe isolation suites.

Process Efficiency (The Yield)
  • Energy Cost: EMP boils 20°C lower than NMP. In a 1000L reactor, this translates to ~15% energy savings during solvent stripping.

  • Workup: EMP's higher lipophilicity means it can be extracted from water more easily than DMF using ethyl acetate, reducing the volume of aqueous waste sent to incineration.

Experimental Protocol: Solvent Swap Workflow

Objective: Validate EMP as a replacement for DMF in a Suzuki-Miyaura Coupling.

Reagents:

  • Aryl Halide (1.0 eq)

  • Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2 (3 mol%)

  • Base: K2CO3 (2.0 eq)

  • Solvent: N-Ethyl-N-methylpropionamide (EMP) [Degassed]

Step-by-Step Methodology:

  • Solubility Check: Dissolve Aryl Halide in EMP (0.5 M concentration). Visually confirm dissolution. Note: If heating is required for dissolution in DMF, it will likely be required for EMP.

  • Reaction Assembly: Charge reactor with solid reagents. Add EMP under Nitrogen flow.

  • Thermal Cycle: Heat to 100°C.

    • Observation: EMP has a lower vapor pressure than DMF at this temp, reducing solvent loss if the condenser efficiency is low.

  • Workup (The Critical Difference):

    • Cool to RT.

    • Add Water (3x reaction volume).

    • Checkpoint: Unlike DMF which stays in the water, EMP may form an emulsion due to higher logP.

    • Action: Add Brine to break emulsion. Extract with EtOAc.

    • Wash organic layer with 5% LiCl solution (standard DMF removal protocol works for EMP).

  • Analysis: Compare HPLC purity. EMP reactions often show fewer de-halogenated byproducts due to higher thermal stability.

Decision Logic & Workflow Visualization

Diagram 1: Solvent Selection Decision Matrix

This logic flow guides the researcher on when to deploy EMP versus staying with traditional solvents.

SolventSelection Start Start: Solvent Selection SolubilityCheck Is Substrate Highly Polar? Start->SolubilityCheck TempReq Reaction Temp > 150°C? SolubilityCheck->TempReq No (Organic/Peptide) UseWater Consider Water/Alcohols SolubilityCheck->UseWater Yes (Ionic/Salts) RegCheck Is REACH/Tox Compliance Critical? TempReq->RegCheck No (<180°C) UseNMP Use NMP (Closed System) TempReq->UseNMP Yes (>190°C) Lipophilicity Are intermediates hydrophobic? RegCheck->Lipophilicity Yes (Pilot/Mfg) UseDMF Use DMF (Standard) RegCheck->UseDMF No (R&D only) Lipophilicity->UseDMF No (LogP < 0) UseEMP SELECT EMP (High Stability, Green Profile) Lipophilicity->UseEMP Yes (LogP > 0) UseNMP->UseEMP If Tox Concern High

Caption: Decision matrix for selecting EMP based on thermal requirements, regulatory constraints, and substrate lipophilicity.

Diagram 2: EMP Recycling Loop

A major cost-saver is the recovery of EMP. Unlike DMF (which hydrolyzes), EMP is robust.

EMP_Recovery Reaction Reaction Mixture (EMP + Product + Salts) Filter Filtration (Remove Salts) Reaction->Filter Distill Vacuum Distillation (10 mbar @ 85°C) Filter->Distill Product Crude Product Distill->Product Bottoms RecoveredEMP Recovered EMP (>98% Purity) Distill->RecoveredEMP Distillate Waste Heavy Residue Distill->Waste Purge RecoveredEMP->Reaction Recycle Loop

Caption: Simplified workflow for vacuum recovery of EMP, highlighting its thermal stability advantage over DMF.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18387020, N-Ethyl-N-methylpropionamide. Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Contextual grounding for amide solvent selection). Retrieved from [Link]

  • ACS Green Chemistry Institute. Pharmaceutical Roundtable Solvent Selection Guide. (Benchmarking data for NMP/DMF alternatives). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Candidate List of substances of very high concern for Authorisation (NMP/DMF). Retrieved from [Link]

Validation

Advanced Spectroscopic Validation Guide: N-Ethyl-N-methylpropionamide

Executive Summary N-Ethyl-N-methylpropionamide (CAS 98278-03-6) represents a class of unsymmetrical tertiary amides critical in pharmaceutical intermediate synthesis and specialized solvent applications.[1][2] Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-N-methylpropionamide (CAS 98278-03-6) represents a class of unsymmetrical tertiary amides critical in pharmaceutical intermediate synthesis and specialized solvent applications.[1][2] Unlike its symmetric isomers (e.g., N,N-Diethylacetamide), this molecule exhibits distinct rotameric behavior at room temperature due to restricted rotation around the C–N bond.[1][2]

This guide provides a self-validating spectroscopic framework.[1][2] It moves beyond simple peak listing to explain the causality of spectral features, ensuring researchers can distinguish this specific isomer from structural analogs and degradation products.[2]

The Spectroscopic Challenge: Rotamerism

The primary challenge in validating N-Ethyl-N-methylpropionamide is the observation of "duplicate" signals in NMR spectroscopy at ambient temperatures.[1] This is not an impurity; it is a fundamental property of the amide resonance structures.[1][2]

  • The Mechanism: The partial double-bond character of the C–N bond creates a high rotational energy barrier (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[2]
    
  • The Result: The N-methyl and N-ethyl groups exist in two distinct magnetic environments (E and Z conformers) relative to the carbonyl oxygen.[1]

  • Validation Marker: A true sample must show two sets of signals in a specific ratio (typically unequal, e.g., 60:40 or 70:[1]30) that coalesce upon heating.[1][2]

Comparative Analysis: Target vs. Alternatives

To validate the identity of N-Ethyl-N-methylpropionamide, it must be differentiated from its closest structural isomer, N,N-Diethylacetamide.[1][2]

Table 1: Comparative Spectroscopic & Physical Profile

FeatureN-Ethyl-N-methylpropionamide (Target)N,N-Diethylacetamide (Alternative)Differentiation Factor
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


Indistinguishable by MS parent ion (

115).[2]
Symmetry Unsymmetrical (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Symmetric (

or effectively

avg)
Target shows higher spectral complexity.

H NMR (25°C)
Rotameric Splitting: Two singlets for N-Me; Two sets of ethyl signals.Unified Signals: Single set of ethyl signals (broadened but usually overlapping).[2]Key Validator: Presence of distinct N-Me singlets.

C NMR
Doubled Peaks: Distinct carbons for E/Z conformers.Single Peaks: Equivalent ethyl carbons.[2]Carbon count appears "doubled" in Target.[1][2]
Boiling Point ~180–185°C (Predicted)184–186°CPhysical properties are too close for ID.[2]
Solvent Polarity High (Amphiphilic)High (Lipophilic bias)Target offers unique solubility for peptide coupling.[2]

Experimental Validation Protocols

Protocol A: NMR Structural Confirmation (Self-Validating)

Objective: Confirm identity via rotameric ratio and exclude symmetric isomers.

Methodology:

  • Solvent Selection: Dissolve 10 mg sample in 0.6 mL

    
    . Note: 
    
    
    
    may shift the rotamer ratio but will not eliminate splitting.
  • Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).

  • Analysis Logic (The "3-Zone" Check):

    • Zone 1 (N-Methyl): Look for two singlets between 2.8–3.1 ppm.[1][2] Integration ratio represents the

      
       of rotamers.[2]
      
    • Zone 2 (Carbonyl Alpha): The propionyl ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (quartet) will appear as two overlapping quartets near 2.3–2.4 ppm.[2]
      
    • Zone 3 (Terminal Methyls): Expect complex overlapping triplets at 1.0–1.2 ppm.[1]

Pass Criteria:

  • Total proton count = 13.[1][2]

  • N-Methyl region integrates to 3H total (sum of both rotamer peaks).[1]

  • Absence of a single clean quartet/triplet system (which would indicate N,N-Diethylacetamide).[1][2]

Protocol B: Variable Temperature (VT) NMR

Objective: Distinguish rotamers (dynamic) from static impurities.[1][2]

Methodology:

  • Prepare sample in a high-boiling deuterated solvent (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ).[2]
  • Acquire spectra at 25°C (Baseline).[1][2]

  • Heat probe to 80°C, 100°C, and 120°C, acquiring at each step.

Observation:

  • As T increases, the distinct rotamer peaks will broaden and move toward each other.[3]

  • At the Coalescence Temperature (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) , they merge into average signals (singlets become one, quartets simplify).[2]
    

Fail Criteria: If peaks remain sharp and distinct at 120°C, the secondary signals are likely impurities, not rotamers.[2]

Protocol C: GC-MS Fragmentation Analysis

Objective: Structural confirmation via McLafferty Rearrangement.

Methodology:

  • Inlet: 250°C, Split 50:1.

  • Column: HP-5MS or equivalent non-polar phase.[1][2]

  • Ionization: EI (70 eV).

Diagnostic Ions:

  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     115:  Molecular Ion (
    
    
    
    ).[2]
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     58:  Base peak (typically). Derived from the N-ethyl-N-methyl amine fragment after cleavage or rearrangement.[1][2]
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     86:  Loss of ethyl group (M - 29).[2]
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     57:  Propionyl cation (
    
    
    
    ).

Visualizing the Validation Workflow

The following diagrams illustrate the logic flow for validating this specific amide.

Diagram 1: The Spectroscopic Decision Tree

This workflow guides the researcher through the identification process, filtering out isomers and impurities.[2]

ValidationWorkflow Start Unknown Amide Sample (MW 115) Step1 1H NMR (25°C, CDCl3) Start->Step1 Decision1 Are N-Methyl signals visible? Step1->Decision1 BranchA No (Only Ethyl signals) Decision1->BranchA No BranchB Yes (Singlet observed) Decision1->BranchB Yes ResultA Identify as: N,N-Diethylacetamide BranchA->ResultA Decision2 Is the N-Methyl signal split? BranchB->Decision2 BranchC No (Single sharp peak) Decision2->BranchC No BranchD Yes (Two unequal singlets) Decision2->BranchD Yes ResultC Suspect: Symmetric Amide or Fast Exchange (unlikely) BranchC->ResultC Step2 Perform VT-NMR (Heat to 100°C) BranchD->Step2 Decision3 Do peaks coalesce? Step2->Decision3 ResultFinal CONFIRMED: N-Ethyl-N-methylpropionamide Decision3->ResultFinal Yes ResultImpurity FAIL: Static Impurity Mixture Decision3->ResultImpurity No

Caption: Logic flow for distinguishing N-Ethyl-N-methylpropionamide from isomers using NMR.

Diagram 2: Rotameric Equilibrium Mechanism

Understanding the physical chemistry behind the spectral doubling.[2]

RotamerEquilibrium E_Isomer E-Rotamer (Minor) TS Transition State (90° Twist) E_Isomer->TS Activation Energy TS->E_Isomer Z_Isomer Z-Rotamer (Major) TS->Z_Isomer Z_Isomer->TS NMR_Room Room Temp NMR: Slow Exchange (Distinct Peaks) NMR_Room->E_Isomer Detects NMR_Room->Z_Isomer Detects NMR_High High Temp NMR: Fast Exchange (Coalesced Peaks) NMR_High->TS Averages

Caption: The E/Z equilibrium causing signal doubling. Heating overcomes the barrier, merging signals.[1]

References

  • National Institute of Standards and Technology (NIST). N-Ethyl-N-methylpropanamide Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1][2]

  • PubChem. N-Ethyl-N-methylpropionamide (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • SpectraBase. N-Ethyl-N-methylpropionamide NMR and IR Data. Wiley Science Solutions.[1] Available at: [Link][1][2]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] (Standard reference for Amide Rotamerism principles). Wiley.[1]

  • Bain, A. D. Chemical Exchange in NMR.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.[1][2] (Authoritative source on Coalescence/VT-NMR).

Sources

Comparative

Comparative Solubility Profiling of Amides: A Thermodynamic &amp; Kinetic Analysis

[1][2] Executive Summary In early-stage drug discovery, the amide bond is ubiquitous, yet its solubility behavior is often oversimplified.[1][2] This guide moves beyond the basic "like dissolves like" heuristic to examin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In early-stage drug discovery, the amide bond is ubiquitous, yet its solubility behavior is often oversimplified.[1][2] This guide moves beyond the basic "like dissolves like" heuristic to examine the competing thermodynamic forces driving amide solubility: Crystal Lattice Energy (opposing dissolution) versus Solvation Energy (favoring dissolution).[3][1][2]

We present a comparative study of the Benzamide series (Primary, Secondary, and Tertiary) to illustrate how N-substitution impacts these thermodynamic parameters. The data reveals a non-linear solubility trend that is critical for lead optimization.[1][2]

Theoretical Framework: The Solubility Equation[1][2][3]

To understand amide performance, we must look at the General Solubility Equation (GSE).[1][2] Solubility (


) is not merely a function of hydrophilicity (

), but is heavily penalized by the stability of the solid state (Melting Point,

).[1][2]

ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display">


[4][1]
The Amide Paradox

Amides present a unique challenge:

  • Primary Amides (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ):  Possess strong H-bond donors and acceptors.[4] This maximizes water interaction (good for solubility) but also creates a highly stable crystal lattice (bad for solubility).[3][1][2]
    
  • Tertiary Amides (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ):  Lack H-bond donors.[4] This lowers the crystal lattice energy (good for solubility) but reduces interaction with water (bad for solubility).[3][1][2]
    

The "winner" is determined by which factor dominates.

Visualization: The Thermodynamic Cycle of Solvation

The following diagram illustrates the energy barriers a solid amide must overcome to enter solution.

ThermodynamicCycle Solid Solid Amide (Crystal Lattice) Gas Gas Phase (Isolated Molecules) Solid->Gas Sublimation (+ΔG_sub) Breaking Lattice Solution Aqueous Solution (Solvated) Solid->Solution Dissolution (ΔG_sol) Net Solubility Gas->Solution Hydration (-ΔG_hyd) Forming H-bonds

Figure 1: The dissolution process viewed as a thermodynamic cycle.[3][1][2] High melting point amides have a large "Sublimation" barrier (Red arrow).[3][1][2]

Comparative Case Study: The Benzamide Series

We analyzed three structurally related amides to isolate the effect of N-substitution on aqueous solubility at 25°C.

Experimental Data
CompoundStructure TypeMelting Point (°C)Solubility (g/L @ 25°C)Performance Analysis
Benzamide Primary (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
127 - 13013.5 Balanced: High melting point (strong lattice) is compensated by strong H-bonding with water (3 donors/acceptors).[4]
N-Methylbenzamide Secondary (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
76 - 78< 1.0 (Low) The "Unhappy Medium": Methylation disrupts the lattice (lower MP), but the loss of an H-bond donor drastically reduces hydration.[4][1] Hydrophobicity dominates.[1][2]
N,N-Dimethylbenzamide Tertiary (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
43 - 45> 100 (High) Lattice Collapse: The MP is so low (near liquid) that the lattice energy barrier is negligible.[4][1][2] Even without H-bond donors, the dipole is sufficient to solvate it.[1][2]
Key Insight for Drug Design

Do not assume that adding alkyl groups always reduces solubility.[1][2]

  • Small Alkyls: Adding a single methyl group (Primary ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     Secondary) often decreases solubility because the loss of H-bonding outweighs the lattice disruption.[1][2]
    
  • Full Substitution: Going to the Tertiary amide (Primary

    
     Tertiary) can trigger a "solubility rebound" if the melting point drops significantly.[1][2]
    

Experimental Protocol: Equilibrium Solubility (Shake-Flask)

This protocol is the "Gold Standard" for thermodynamic solubility.[1][2] Unlike kinetic methods (adding DMSO stock to buffer), this method ensures the solid form is in true equilibrium with the solution.[1][2]

Workflow Selection Guide

MethodSelection Start Start: Select Amide Sample Stage Development Stage? Start->Stage Discovery Early Discovery (High Throughput) Stage->Discovery < 5mg available PreForm Pre-Formulation (Precision Required) Stage->PreForm > 20mg available Kinetic Kinetic Solubility (DMSO Stock -> Buffer) Discovery->Kinetic Thermo Thermodynamic Solubility (Solid -> Buffer) PreForm->Thermo Precip Risk: Amorphous ppt Overestimates Solubility Kinetic->Precip Equil True Equilibrium Gold Standard Thermo->Equil

Figure 2: Decision tree for selecting the appropriate solubility methodology.

Detailed Protocol (Thermodynamic)

Materials:

  • Amide test compound (Solid powder).[1][2]

  • Phosphate Buffer Saline (PBS) pH 7.4.[1][2]

  • 0.45 µm PVDF Syringe Filters (Low binding).[1][2]

  • HPLC or UV-Vis Spectrophotometer.[2]

Step-by-Step Methodology:

  • Saturation: Weigh approximately 5-10 mg of the amide into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of PBS buffer. Ensure there is visible undissolved solid remaining.[1][2] If the solution becomes clear, add more solid until a suspension persists.[1][2]

    • Why? You must ensure the chemical potential of the solid equals the chemical potential of the solute (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      ).[4][1][2]
      
  • Equilibration: Cap the vial tightly. Place in a rotary shaker or thermomixer at 25°C ± 0.1°C. Shake at 500 RPM for 24 hours .

    • Note: For highly crystalline amides (High MP), 48-72 hours may be required to reach equilibrium.[1][2]

  • Phase Separation:

    • Remove vials and let stand for 1 hour to allow gross sedimentation.[1][2]

    • Filter the supernatant using a pre-warmed (25°C) syringe filter.[1][2]

    • Critical: Discard the first 200 µL of filtrate to account for drug adsorption to the filter membrane.[1][2]

  • Quantification:

    • Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) to fit within the linear range of the detector.[1][2]

    • Analyze via HPLC-UV (typically 254 nm for aromatic amides like Benzamide).[1][2]

  • pH Verification: Measure the pH of the remaining saturated solution.

    • Why? Hydrolysis of the amide bond can shift pH, invalidating the result.[1][2]

Critical Factors Affecting Performance

When comparing alternative amide products, consider these deviations:

  • The "Brick Dust" Effect: If your amide has a MP > 200°C, it is "brick dust."[1][2] Solubility will be limited by lattice energy.[1][2] Strategy: Disrupt symmetry (e.g., use a racemic mixture or add an ortho-substituent) to lower MP.[1][2]

  • Hygroscopicity: Low MP amides (like N,N-dimethylbenzamide) are often hygroscopic.[1][2] They may absorb water from the air, altering the "solid" weight during preparation.[1][2] Handle in a desiccator.

  • Cosolvent Sensitivity: Tertiary amides respond better to cosolvents (PEG400, Ethanol) than primary amides because they lack the rigid H-bond network that resists solvent penetration.[1][2]

References

  • Yalkowsky, S. H. (2001).[1][2] Estimation of the aqueous solubility I: Application to organic nonelectrolytes. Journal of Pharmaceutical Sciences. Link

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 2331, Benzamide. Link

  • Bergström, C. A. (2007).[1][2] Computational models for prediction of aqueous solubility of drugs. AAPS Journal. Link

  • Glomme, A. (2005).[1][2] Comparison of a Miniaturized Shake-Flask Solubility Method with Automated Potentiometric and Turbidimetric Methods. Journal of Pharmaceutical Sciences. Link

  • NIST Chemistry WebBook . N,N-Dimethylbenzamide Thermochemical Data. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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